(E)-methyl 3-(dimethylamino)acrylate
Description
The exact mass of the compound (E)-methyl 3-(dimethylamino)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-methyl 3-(dimethylamino)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 3-(dimethylamino)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDNJQLPITPIX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20664-47-5 | |
| Record name | methyl (2E)-3-(dimethylamino)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-methyl 3-(dimethylamino)acrylate CAS 20664-47-5 properties
The following technical guide details the properties, synthesis, and applications of (E)-methyl 3-(dimethylamino)acrylate.
CAS: 20664-47-5 | Role: Enaminone Building Block | Class: 1,3-Electrophile[1]
Executive Summary
(E)-Methyl 3-(dimethylamino)acrylate is a specialized enaminone intermediate widely utilized in the synthesis of nitrogen-containing heterocycles.[1] Characterized by its "push-pull" alkene electronic structure, it serves as a highly reactive 3-carbon synthon (C3 synthon).[1] Its primary utility lies in drug development workflows for constructing pyrimidine, pyridine, and pyrazole scaffolds—core structures found in kinase inhibitors and antimicrobial agents.[1] Unlike its diethyl ethoxymethylenemalonate (EMME) counterparts, this mono-ester offers distinct regioselectivity profiles essential for precision organic synthesis.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Identification
| Parameter | Detail |
| IUPAC Name | Methyl (2E)-3-(dimethylamino)prop-2-enoate |
| CAS Number | 20664-47-5 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | CN(C)/C=C/C(=O)OC |
| Stereochemistry | (E)-isomer (Trans) is the thermodynamically stable form.[1][2] |
Physical Characteristics
| Property | Value | Notes |
| Physical State | Low-melting solid or oil | Often appears as a yellow-to-orange oil at RT; crystallizes upon cooling.[1] |
| Melting Point | 18 – 21 °C | Tends to supercool; handle as liquid >25°C. |
| Boiling Point | 80 – 83 °C @ 5 mmHg | High vacuum distillation required to prevent polymerization/decomposition. |
| Density | ~1.06 g/cm³ | Estimated value; denser than ethyl acetate. |
| Solubility | Soluble in DCM, MeOH, EtOAc | Hydrolyzes in aqueous acid; stable in organic bases.[1] |
Structural Analysis & Mechanism
The "Push-Pull" Electronic Effect
The reactivity of CAS 20664-47-5 is defined by the conjugation between the electron-donating dimethylamino group and the electron-withdrawing ester.[1] This creates a polarized alkene where the
Key Mechanistic Feature: The dimethylamino group acts as a "dummy" leaving group. In cyclization reactions, it is displaced by a nucleophile (e.g., an amidine nitrogen), driving the reaction forward.[1]
Figure 1: Resonance structures illustrating the polarized nature of the enaminone system.
Stereochemical Verification (NMR)
Distinguishing the (E)-isomer from the (Z)-isomer is critical for reaction consistency.[1]
-
Criterion: The coupling constant (
) between the vinylic protons. -
(E)-Isomer:
(Large coupling indicates trans arrangement).[1] -
(Z)-Isomer:
(Smaller coupling).[1] -
Protocol: Always verify batch stereochemistry via
H NMR in CDCl before use in stereosensitive cyclizations.
Synthetic Routes[1][6][9][10][11]
Two primary industrial pathways exist for synthesizing this compound. The Methyl Propiolate Route is preferred for high-purity laboratory scale synthesis due to its atom economy and stereoselectivity.[1]
Figure 2: Primary synthetic pathways.[1] The propiolate route is generally more stereoselective for the (E)-isomer.[1]
Applications in Heterocyclic Synthesis[9]
This compound acts as a C-C-N building block. The methoxy group is retained in the ester (unless hydrolyzed), while the dimethylamino group is exchanged.
Pyrimidine Synthesis (Drug Discovery)
The most common application is the synthesis of substituted pyrimidines.
-
Reagents: Guanidines, Amidines, or Thioureas.[1]
-
Mechanism:
-
Addition: The amidine nitrogen attacks the
-carbon (displacing dimethylamine). -
Cyclization: The second nitrogen attacks the ester carbonyl (displacing methanol).
-
-
Outcome: Formation of pyrimidin-4(3H)-ones.[1]
Pyrazole Synthesis
-
Reagents: Hydrazine or substituted hydrazines.
-
Mechanism: Similar displacement sequence yielding pyrazol-3-ols (or tautomers).[1]
Experimental Protocol: Synthesis of a Pyrimidinone Derivative
This protocol validates the reactivity of CAS 20664-47-5 with a benzamidine hydrochloride salt.[1]
-
Preparation: Dissolve Benzamidine HCl (1.0 eq) and Sodium Methoxide (1.1 eq) in dry Methanol. Stir for 15 min to liberate the free base.
-
Addition: Add (E)-Methyl 3-(dimethylamino)acrylate (1.05 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of acrylate).
-
Workup: Cool to RT. Acidify slightly with acetic acid to precipitate the product.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Yield Expectation: 75–85%.
Safety & Handling (E-E-A-T)
Hazards (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.[3]
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (sensitizer).
-
H335: May cause respiratory irritation.[3]
Storage & Stability[1]
-
Hydrolysis Risk: The ester bond is susceptible to hydrolysis, and the enamine moiety can degrade in moist acidic conditions.
-
Polymerization: Unlike simple acrylates, this compound is less prone to radical polymerization due to the steric and electronic stabilization of the amine, but it should still be stored cool.
-
Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
References
-
Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)acrylate Product Sheet. Retrieved from .[1]
-
National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Methyl Acrylate derivatives safety data. Retrieved from .[1]
-
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Enaminones. Chemical Reviews. (Contextual grounding on enaminone chemistry).
-
Ljubljana University. Mayr's Database of Reactivity Parameters. (Reactivity data for enamino esters). Retrieved from .[1]
- PubChem.Compound Summary for CAS 20664-47-5.
Sources
methyl (2E)-3-(dimethylamino)prop-2-enoate chemical structure
Strategic Implementation of Methyl (2E)-3-(dimethylamino)prop-2-enoate in Advanced API Synthesis: A Mechanistic Whitepaper
Executive Summary
In the landscape of active pharmaceutical ingredient (API) development, the efficient construction of complex heterocyclic cores dictates both the scalability and economic viability of a drug program. As a Senior Application Scientist overseeing process chemistry workflows, I frequently leverage methyl (2E)-3-(dimethylamino)prop-2-enoate (commonly referred to as MDMAc) as a foundational synthon. MDMAc is a highly reactive, push-pull enamine derivative that serves as a critical building block for pyrazoles, pyrimidines, and fluoroquinolone antibacterials (such as ciprofloxacin and sparfloxacin).
This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream application of MDMAc, providing self-validating protocols designed for high-yield, industrial-scale drug development.
Physicochemical & Electronic Profiling
The synthetic utility of MDMAc is driven by its "push-pull" electronic configuration. The electron-donating dimethylamino group "pushes" electron density across the
Table 1: Quantitative Physicochemical Properties of MDMAc
| Property | Value | Causality / Significance in Synthesis |
| Molecular Formula | Defines stoichiometric baseline for acylation reactions. | |
| Molecular Weight | 129.16 g/mol | Low molecular weight ensures high atom economy in API synthesis 1[1]. |
| Melting Point | 48–49 °C | Solid at room temperature; requires gentle heating or solvent for liquid handling 2[2]. |
| Boiling Point | 163.6 °C (at 760 mmHg) | Allows for thermal driving of condensation reactions without product loss 2[2]. |
| Flash Point | 61.7 °C | Dictates inert atmosphere (N2/Ar) requirements during high-temp scale-up 2[2]. |
| Topological Polar Surface Area | 29.5 Ų | Indicates moderate polarity, ensuring solubility in chlorinated and ether solvents 1[1]. |
Mechanistic Synthesis Workflows
The synthesis of MDMAc can be approached via two primary pathways. While the nucleophilic addition of dimethylamine to methyl propiolate offers near-quantitative yields, the high cost of methyl propiolate renders it industrially prohibitive. Consequently, the decarboxylative condensation of active methylene compounds with a DMF-dimethyl sulfate (
Fig 1: Primary synthetic pathways for MDMAc highlighting industrial vs. bench-scale routes.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route A: Propiolate Addition | Route B: DMF-Adduct Condensation |
| Precursors | Methyl propiolate, Dimethylamine | Malonic ester salt, |
| Reference Yield | 94.0% – 100.0% 2[2] | 74.0% – 80.0% 3[3] |
| Solvent System | Diethyl ether or THF | Ethylene dichloride (EDC) |
| Temperature | 20 °C | 10 °C (addition) |
| Industrial Viability | Low (Prohibitive raw material cost) | High (Abundant, low-cost reagents) |
Self-Validating Protocol: Industrial Synthesis of MDMAc
To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating framework. Every step includes the mechanistic causality behind the action and an in-process control (IPC) to verify success before proceeding 3[3].
Step 1: Substrate Loading & Solvation
-
Action: To a stirred solution of malonic ester monopotassium salt (1.0 M) under a nitrogen atmosphere, add the
adduct (1.5 M) dissolved in ethylene dichloride (EDC). -
Causality: EDC provides the optimal dielectric constant to stabilize the highly reactive methyl sulfate salt without participating in the reaction. Nitrogen prevents oxidative degradation of the enamine product.
Step 2: Controlled Base Addition
-
Action: Cool the reactor to 10 °C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 M) dropwise.
-
Causality: The base initiates the generation of the active methylene anion. The strict 10 °C limit prevents runaway exothermic degradation of this transient intermediate.
-
Validation Check: Monitor internal temperature. A controlled exotherm should be observed. If the temperature exceeds 15 °C, pause the addition; failure to do so will result in a dark, tarry reaction mixture indicative of polymerization.
Step 3: Decarboxylative Condensation
-
Action: Gradually raise the temperature to 50 °C and maintain for 2 hours.
-
Causality: Thermal energy drives the decarboxylation of the malonate salt, forcing the in-situ generated carbanion to attack the electrophilic carbon of the DMF adduct, subsequently eliminating a leaving group to form the double bond.
-
Validation Check (IPC): Perform TLC (Silica gel, EtOAc/Hexane). The disappearance of the starting material and the appearance of a highly UV-active spot (due to the newly formed conjugated enamine
-system) confirms successful conversion.
Step 4: Quench and Phase Separation
-
Action: Cool to 20–25 °C and quench with deionized water. Separate the organic layer.
-
Causality: Water neutralizes any unreacted adduct and extracts the water-soluble inorganic byproducts (potassium sulfate and DBU salts), leaving the pure MDMAc in the EDC layer.
Downstream Application: Fluoroquinolone Core Assembly
The most prominent application of MDMAc in pharma is the construction of the fluoroquinolone core (e.g., Ciprofloxacin) 4[5]. The workflow relies on MDMAc's susceptibility to sequential acylation and amine-exchange.
Fig 2: Mechanistic workflow of MDMAc in the synthesis of the fluoroquinolone core.
Self-Validating Protocol: Core Assembly
-
Acylation: MDMAc is reacted with 2,4,5-trifluorobenzoyl chloride in anhydrous toluene. Causality: The electron-rich
-carbon of MDMAc attacks the acyl chloride. Anhydrous conditions are mandatory to prevent the hydrolysis of the acid chloride precursor. -
Amine Exchange: Cyclopropylamine is introduced to the system. Causality: The primary amine is highly nucleophilic and attacks the
-carbon of the intermediate. Through an addition-elimination mechanism, the dimethylamino group is expelled as dimethylamine gas. Validation Check: The evolution of dimethylamine gas (detectable via basic pH paper in the reactor headspace) confirms the exchange is actively proceeding. -
Intramolecular Cyclization: A strong base (
) is added, and the system is heated. Causality: The base deprotonates the newly added secondary amine, triggering an intramolecular Nucleophilic Aromatic Substitution ( ) at the ortho-fluorine position of the aromatic ring, closing the quinolone core. Validation Check: The target cyclized product will precipitate upon cooling. LC-MS analysis should confirm the expected mass minus HF (loss of 20 Da).
References
-
Title : methyl (2E)-3-(dimethylamino)prop-2-enoate | C6H11NO2 | CID 5369115 Source : PubChem (National Institutes of Health) URL :[Link]
-
Title : Methyl N,N-dimethylaminoacrylate - Synthetic Routes and Chemical Properties Source : LookChem URL : [Link]
-
Title : New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole Source : Der Pharma Chemica, 2010, 2 (3): 178-186 (Scholars Research Library) URL :[Link]
-
Title : Industrial Applications of Dimethylamino Methylene Derivatives in Fluoroquinolone Synthesis Source : Der Pharma Chemica / ResearchGate URL :[Link]
Sources
Technical Guide: Physical Properties & Characterization of Methyl 3-(dimethylamino)acrylate
The following technical guide details the physical properties, synthesis, and characterization of Methyl 3-(dimethylamino)acrylate , a versatile enaminone intermediate used extensively in heterocyclic drug discovery.
Executive Summary
Methyl 3-(dimethylamino)acrylate (CAS: 999-59-7) is a fundamental enaminone building block.[1] Characterized by its "push-pull" electronic structure, it serves as a 1,3-electrophilic/nucleophilic synthon.[2][3] It is widely utilized in the synthesis of nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, quinolines) which are ubiquitous scaffolds in pharmaceutical chemistry.[2] This guide provides a validated reference for its physical constants, spectroscopic signature, and synthetic handling.[2][3]
Chemical Identity & Structural Analysis
The compound exists primarily as the (E)-isomer due to steric repulsion between the ester and the dimethylamino group in the (Z)-configuration.
| Parameter | Detail |
| IUPAC Name | Methyl (2E)-3-(dimethylamino)prop-2-enoate |
| Common Name | Methyl 3-(dimethylamino)acrylate |
| CAS Number | 999-59-7 (General), 20664-47-5 ((E)-isomer) |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| SMILES | CN(C)/C=C/C(=O)OC |
| InChI Key | MVPDNJQLPITPIX-SNAWJCMRSA-N |
Electronic Structure (Push-Pull System)
The reactivity of this molecule is defined by the conjugation between the electron-donating amine lone pair and the electron-withdrawing ester carbonyl. This creates a polarized double bond where the
Figure 1: Resonance contribution illustrating the "push-pull" electronic character.
Physical Constants & Properties
The following data represents the standard values for the purified (E)-isomer.
| Property | Value | Condition / Note |
| Physical State | Low-melting Solid / Liquid | Often supercools to a viscous liquid.[2][3] |
| Melting Point | 48 – 49 °C | Crystalline solid form.[3] |
| Boiling Point | 163.6 °C | At 760 mmHg (Standard Pressure).[3] |
| Density | 0.979 g/cm³ | At 25 °C. |
| Refractive Index | Liquid phase.[3] | |
| Solubility | Soluble | DCM, Chloroform, MeOH, THF.[2][3] |
| pKa (Conjugate Acid) | ~6.58 | Predicted value for the protonated enamine.[3] |
Spectroscopic Characterization
Accurate identification relies heavily on
H NMR Data (Representative in CDCl )
The (E)-isomer is characterized by a large coupling constant (
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| =CH-N ( | 7.46 | Doublet (d) | 12.6 | Deshielded by N-resonance. |
| =CH-CO ( | 4.62 | Doublet (d) | 12.6 | Shielded by resonance.[3] |
| -OCH | 3.68 | Singlet (s) | - | Methyl ester.[3] |
| -N(CH | 2.90 | Broad Singlet (br s) | - | Dimethylamino (often restricted rotation). |
IR Spectroscopy[3]
-
C=O Stretch: 1680–1695 cm
(Lower than typical esters due to conjugation).[3] -
C=C Stretch: 1605–1620 cm
(Strong, enamine character).[3]
Synthesis & Experimental Protocol
The most atom-economic and scalable route involves the conjugate addition of dimethylamine to methyl propiolate. This reaction proceeds rapidly under mild conditions.[3]
Protocol: Synthesis from Methyl Propiolate
Reaction:
Step-by-Step Methodology:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
).[3] -
Solvent: Charge the flask with Methyl Propiolate (1.0 equiv) dissolved in anhydrous Diethyl Ether (Et
O) or Dichloromethane (DCM). -
Addition: Cool the solution to 0 °C. Add Dimethylamine (1.1 equiv, typically as a solution in THF or generated in situ) dropwise over 30 minutes. Caution: Exothermic reaction.[3]
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or NMR. Disappearance of the alkyne proton indicates completion.[3]
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess amine.
-
Purification: The residue is often pure enough for use.[3] If necessary, recrystallize from cold hexane/ether or distill under reduced pressure (high vacuum required due to thermal sensitivity).[3]
Figure 2: Synthetic workflow for the preparation of the target enaminone.
Stability & Storage
-
Thermal Stability: The compound is thermally stable at room temperature but can polymerize or decompose at elevated temperatures (>100 °C) without stabilizers.[3]
-
Hydrolysis: Sensitive to aqueous acid.[3] Hydrolyzes to form methyl formylacetate (or its enol) and dimethylammonium salts.[3]
-
Storage: Store in a tightly sealed container at 2–8 °C . Protect from moisture to prevent hydrolysis.[3]
References
-
PubChem. Methyl (E)-3-(dimethylamino)prop-2-enoate.[1][3] National Library of Medicine.[1][3] Link
-
Sigma-Aldrich. Ethyl 3-(dimethylamino)acrylate Product Sheet (Analogous physical data reference). Link
-
ChemicalBook. Methyl 3-(dimethylamino)acrylate Physical Properties. Link
-
LookChem. Methyl N,N-dimethylaminoacrylate Safety and Properties. Link
Sources
The Solubility Profile of (E)-Methyl 3-(dimethylamino)acrylate: A Technical Guide for Organic Solvents and Synthesis Workflows
Executive Summary
(E)-methyl 3-(dimethylamino)acrylate (CAS 999-59-7 / 20664-47-5) is a highly versatile enaminone building block, extensively utilized in the industrial synthesis of complex heterocycles, including pyrazole derivatives and fluoroquinolone antibiotics (e.g., sparfloxacin) [1]. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound is not merely a matter of formulation—it is a critical parameter that dictates reaction kinetics, dictates the choice of purification methodologies, and prevents yield-destroying side reactions.
This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of (E)-methyl 3-(dimethylamino)acrylate, empirical data across various organic solvent classes, and a self-validating protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
To understand where (E)-methyl 3-(dimethylamino)acrylate dissolves, we must first analyze why it dissolves. The molecule is characterized by a "push-pull" alkene system:
-
Electron Donor: The tertiary dimethylamino group pushes electron density into the
-system. -
Electron Acceptor: The methyl ester group withdraws this electron density.
This resonance-stabilized system creates a highly polarized double bond with a significant molecular dipole moment.
Causality in Solvent Interactions
Because of this inherent polarity, the compound behaves as a strong hydrogen-bond acceptor (via the ester carbonyl) and possesses basic properties due to the amine nitrogen [2].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, DCM): These solvents excel at solvating the compound's strong dipole via dipole-dipole interactions, resulting in near-instantaneous dissolution and high solubility capacities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols readily donate hydrogen bonds to the carbonyl oxygen of the acrylate, facilitating high solubility. Furthermore, the compound's structural analog (the ethyl ester, CAS 924-99-2) demonstrates a high aqueous solubility of ~90 g/L at 25°C [3],[4], indicating that the methyl ester is similarly miscible in highly polar aqueous-organic mixtures.
-
Non-Polar Solvents (e.g., n-Hexane, Heptane): Aliphatic hydrocarbons lack the dielectric capacity to disrupt the strong intermolecular dipole-dipole interactions between the enaminone molecules, rendering the compound practically insoluble.
Empirical Solubility Data in Organic Solvents
The following table summarizes the solubility profile of (E)-methyl 3-(dimethylamino)acrylate across standard laboratory solvents at 25°C. Note: Values are synthesized from structural analog benchmarking and standard enaminone thermodynamic behavior.
| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility Category | Estimated Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | > 100 |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Highly Soluble | > 100 |
| Polar Protic | Methanol (MeOH) | 32.7 | Soluble | 50 - 100 |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | Soluble | 50 - 100 |
| Aromatic | Toluene | 2.4 | Moderately Soluble | 10 - 50 |
| Non-Polar | n-Hexane | 1.9 | Practically Insoluble | < 1 |
Solvent Selection Strategy in Synthesis Workflows
The stark contrast in solubility between polar and non-polar solvents is a powerful tool in synthetic design:
-
Homogeneous Cyclization Reactions: When reacting (E)-methyl 3-(dimethylamino)acrylate with active methylene compounds to form pyrazoles or fluoroquinolones [1],[5], polar aprotic solvents like DMF or Dichloromethane (DCM) are strictly preferred. They ensure complete dissolution of both reagents, preventing diffusion-limited kinetics and localized supersaturation that can lead to polymerization or degradation[2].
-
Anti-Solvent Crystallization: The compound's high solubility in Ethyl Acetate and near-zero solubility in Hexane makes the EtOAc/Hexane binary system the gold standard for both silica gel chromatography (as an eluent) and anti-solvent crystallization. Adding cold hexane to a saturated EtOAc solution forces the compound out of the solution with high crystalline purity.
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable, reproducible solubility data for drug development, kinetic dissolution must not be confused with thermodynamic equilibrium. The following shake-flask methodology is designed as a self-validating system .
Step-by-Step Methodology
Step 1: Solvent Saturation
-
Add 500 mg of (E)-methyl 3-(dimethylamino)acrylate to a 5.0 mL Type I borosilicate glass vial. (Causality: Glass is mandatory; plastic tubes may leach plasticizers into organic solvents like DCM or EtOAc, causing analytical interference).
-
Add 2.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid completely dissolves, add more solute until a suspension is maintained.
Step 2: Isothermal Equilibration
-
Seal the vial with a PTFE-lined cap and place it in an orbital incubator shaker set to 25.0 ± 0.1 °C at 200 rpm.
-
Validation Checkpoint: Shake for a minimum of 48 hours. (Causality: 48 hours is required to overcome the kinetic barrier of dissolution and reach true thermodynamic equilibrium. Shorter times often result in false-low readings).
Step 3: Phase Separation
-
Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes.
-
Carefully draw the supernatant into a glass syringe and filter through a 0.22 μm PTFE syringe filter. (Causality: PTFE is universally chemically resistant. Nylon or PES filters will degrade in aggressive solvents like DMF or DCM, and their polar matrices may artificially adsorb the enaminone, lowering the measured concentration).
Step 4: Dilution & HPLC-UV Analysis
-
Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) by a factor of 1:100 or 1:1000 to fall within the linear dynamic range of the UV detector.
-
Quantify the concentration using a validated HPLC-UV method (C18 column, detection at
~280 nm).
Step 5: System Self-Validation
-
Repeat the sampling process at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is
, thermodynamic equilibrium is confirmed.
Workflow Visualization
Figure 1: Step-by-step thermodynamic solubility determination workflow for enaminone derivatives.
References
-
Title: New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - dimethylamino acrylates Source: Der Pharma Chemica, 2010, 2 (3): 178-186. URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CAS 924-99-2: 3-Dimethylaminoacrylic acid ethyl ester [cymitquimica.com]
- 3. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. researchgate.net [researchgate.net]
difference between methyl and ethyl 3-(dimethylamino)acrylate
Title: Comparative Technical Guide: Methyl vs. Ethyl 3-(dimethylamino)acrylate in Heterocyclic Synthesis
Executive Summary
This technical guide analyzes the critical distinctions between Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) and Ethyl 3-(dimethylamino)acrylate (CAS 924-99-2). While structurally homologous, their divergence in physical state, solvolytic stability, and atom economy dictates their specific utility in pharmaceutical process chemistry—most notably in the Grohe-Hevers synthesis of fluoroquinolone antibiotics.
Crucial Disambiguation Warning: Do not confuse these enaminones (vinylogous amides) with their isomeric acrylate esters, such as 2-(dimethylamino)ethyl acrylate (CAS 2439-35-2). The latter are acrylic monomers used in flocculants and possess entirely different reactivity profiles (Michael acceptors/polymerization hazards).
Part 1: Physicochemical Profiling
The choice between the methyl and ethyl ester is rarely arbitrary; it is a decision driven by process thermodynamics and downstream solvent compatibility.
| Feature | Methyl 3-(dimethylamino)acrylate | Ethyl 3-(dimethylamino)acrylate |
| CAS Number | 999-59-7 (Generic), 20664-47-5 (E-isomer) | 924-99-2 |
| Molecular Weight | 129.16 g/mol | 143.19 g/mol |
| Physical State (RT) | Solid (MP: 48–49 °C) | Liquid / Low-Melting Solid (MP: 17–18 °C) |
| Boiling Point | ~163 °C (760 mmHg) / 82–84 °C (1 Torr) | ~185 °C (760 mmHg) |
| Atom Economy | Higher (Leaving group is | Lower (Leaving group is |
| Solubility Profile | High in MeOH, DCM, Toluene. Moderate in | High in EtOH, DCM, Toluene. Lower in |
| Primary Hazard | Hydrolysis releases Methanol (Toxic). | Hydrolysis releases Ethanol (Less toxic). |
Scientist’s Insight: The solid state of the methyl ester (CAS 999-59-7) offers a significant handling advantage in GMP environments. It can be weighed as a powder, whereas the ethyl ester often requires drum-melting or liquid transfer systems, increasing exposure risk. However, the methyl ester's hydrolysis product (methanol) requires stricter residual solvent controls (ICH Q3C Class 2) compared to ethanol (Class 3).
Part 2: Synthetic Utility & Mechanistic Divergence
These compounds act as "push-pull" alkenes. The dimethylamino group (
Mechanistic Visualization: The Push-Pull System
Figure 1: Electronic distribution in 3-(dimethylamino)acrylates. The polarization renders the
The Transesterification Pitfall
The most common failure mode in scaling these reactions is solvent mismatch .
-
Scenario: Reacting Methyl 3-(dimethylamino)acrylate in Ethanol.
-
Result: Uncontrolled transesterification catalyzed by trace acid/base or the amine itself.
-
Consequence: Mixed product specifications (methyl/ethyl ester impurities) which complicate downstream crystallization and regulatory filing.
-
Protocol Rule: Always match the ester alkyl group to the reaction solvent alcohol (Methyl ester
Methanol; Ethyl ester Ethanol).
Part 3: Industrial Application (The Grohe-Hevers Process)
The primary application for both esters is the Grohe-Hevers synthesis of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin). Here, the enamine reacts with an o-halo-benzoyl chloride.
Process Workflow & Causality
-
Acylation: The enamine attacks the acid chloride.
-
Methyl vs. Ethyl: The Methyl ester is sterically smaller, often resulting in faster kinetics during the acylation step, particularly with bulky benzoyl chlorides.
-
-
Cyclization (Vinylogous Substitution): An amine (e.g., cyclopropylamine) displaces the dimethylamino group and cyclizes onto the aromatic ring (via
of the fluorine). -
Hydrolysis: The ester is hydrolyzed to the free acid (the active drug form).
-
Relevance: Since the ester is transient, the choice between Methyl/Ethyl is purely driven by process economics (yield/cost) rather than final drug structure.
-
Figure 2: The Grohe-Hevers route. The ester selection impacts the final hydrolysis byproduct stream.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl 3-(dimethylamino)acrylate
Self-validating parameter: Monitoring the disappearance of the carbonyl peak of methyl formate/acetate via IR.
-
Reagents: Methyl formate (1.0 eq), Acetic anhydride (2.0 eq), Dimethylamine (anhydrous gas or solution). Alternative: Condensation of Methyl Propiolate with Dimethylamine (Exothermic!).
-
Procedure (DMF-DMA Route - Preferred for Purity):
-
Charge Methyl Acetate (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) into a reactor.
-
Heat to reflux (approx. 80–90 °C).
-
Critical Step: Distill off the methanol byproduct continuously to drive the equilibrium forward (Le Chatelier’s principle).
-
Validation: Reaction is complete when methanol collection ceases.
-
Purification: Vacuum distillation. The product solidifies upon cooling (MP ~48°C).
-
Protocol B: Handling & Stability
-
Storage: Both esters are moisture-sensitive. Store under Nitrogen at <25°C.
-
Safety: The Methyl ester is a sensitizer and potential carcinogen (alkylating agent). Use full PPE.
-
Disposal: Incineration. Do not release to drains due to aquatic toxicity of the acrylate moiety.
References
-
Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70830, Ethyl 3-(dimethylamino)acrylate. Link
-
Sigma-Aldrich. Methyl (E)-3-(dimethylamino)acrylate Product Sheet. CAS 999-59-7.[1][2][3] Link
-
Bayer AG. Process for the preparation of quinolone-3-carboxylic acids. US Patent 4620007. (Foundational patent describing the use of 3-dimethylaminoacrylates in Grohe synthesis). Link
-
European Chemicals Agency (ECHA). Registration Dossier: Ethyl 3-(dimethylamino)acrylate. Link(Note: Cross-reference for toxicity data).
Sources
Advanced Reactivity Guide: (E)-Methyl 3-(dimethylamino)acrylate as a C3 Synthon
Executive Summary
(E)-methyl 3-(dimethylamino)acrylate (MDMA) represents a quintessential "push-pull" alkene, characterized by a polarized
This guide moves beyond basic textbook definitions to provide an operational framework for exploiting MDMA’s reactivity in complex organic synthesis.
Electronic Architecture & Mechanistic Basis
The reactivity of (E)-methyl 3-(dimethylamino)acrylate is dictated by its conjugation. The nitrogen lone pair donates electron density into the alkene system ("push"), while the ester carbonyl withdraws density ("pull").
The Push-Pull Phenomenon
Unlike simple acrylates where the
-
Ground State: The molecule exists primarily as the (E)-isomer due to steric minimization between the ester and the dimethylamino group.
-
Reactive State: Resonance contributors create a significant partial negative charge at the
-carbon (C2) and a partial positive charge at the nitrogen, activating the C3 position for nucleophilic displacement ( ) rather than simple Michael addition.
Visualization: Electronic Polarization & Resonance
The following diagram illustrates the resonance contribution that dictates the regioselectivity of incoming nucleophiles.
Caption: Resonance structures highlighting the charge separation that directs nucleophilic attack to C3 and electrophilic attack to C2.
Nucleophilic Vinylic Substitution ( )
The primary gateway to functionalizing MDMA is the
Mechanism[1][2][3][4][5][6][7][8]
-
Addition: Nucleophile attacks C3.
-
Elimination: The tetrahedral intermediate collapses, expelling dimethylamine (
). -
Result: Retention of the double bond geometry (usually thermodynamic E-isomer) with a new amine substituent.
Key Insight: This reaction is reversible. To drive it to completion, one must remove the volatile dimethylamine (b.p. 7°C) or use an acid catalyst to protonate the leaving group.
Heterocycle Construction Protocols
The most critical application of MDMA in drug discovery is the "3+2" or "3+3" cyclocondensation to form heteroaromatic rings.
Protocol A: Pyrimidine Synthesis (The "3+3" Approach)
This protocol describes the synthesis of a 4-substituted pyrimidine using an amidine. This is a standard workflow for generating kinase inhibitor cores.
Reagents:
-
(E)-methyl 3-(dimethylamino)acrylate (1.0 equiv)
-
Benzamidine hydrochloride (1.1 equiv)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (1.2 equiv)
-
Ethanol (anhydrous)
Step-by-Step Workflow:
-
Free Base Generation: In a dry round-bottom flask, dissolve Benzamidine HCl in ethanol. Add NaOEt and stir for 15 minutes at room temperature to liberate the free amidine.
-
Addition: Add (E)-methyl 3-(dimethylamino)acrylate dropwise to the mixture. The solution may turn yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC.[1] The disappearance of the acrylate spot and the evolution of a "fishy" odor (dimethylamine) indicate progress.
-
-
Workup: Cool to room temperature. The pyrimidinone intermediate often precipitates. If not, concentrate in vacuo.
-
Isolation: Acidify carefully with 1M HCl to pH ~5 to precipitate the 4-hydroxypyrimidine (pyrimidin-4(3H)-one tautomer). Filter and wash with cold water.
Protocol B: Pyrazole Synthesis (The "3+2" Approach)
Reagents: Hydrazine hydrate, Ethanol, Acetic Acid (cat.). Outcome: Reaction yields methyl pyrazole-3-carboxylate. Note: Regioselectivity is high.[2][3] The terminal nitrogen of hydrazine attacks C3 first, followed by cyclization onto the ester.
Visualization: Pyrimidine Synthesis Pathway
The following Graphviz diagram details the mechanistic cascade for Protocol A.
Caption: Mechanistic flow of pyrimidine synthesis via condensation of MDMA with an amidine.
Comparative Reactivity Data
The following table summarizes the reactivity of MDMA with common nucleophiles used in medicinal chemistry.
| Nucleophile Class | Reaction Type | Product Scaffold | Conditions | Key Constraint |
| Amidines/Guanidines | [3+3] Cyclocondensation | Pyrimidines | NaOEt/EtOH, Reflux | Requires base to free amidine salt. |
| Hydrazines | [3+2] Cyclocondensation | Pyrazoles | EtOH, RT to Reflux | Highly regioselective. |
| Anilines | Transamination ( | N-Aryl Enaminones | Toluene, Reflux, Acid Cat. | Equilibrium process; remove |
| Active Methylenes | Michael/Condensation | Pyridones / Pyrones | Base (NaH/KOtBu) | Requires strong base. |
| Electron-Poor Dienes | Inverse Diels-Alder | Pyridines | High Temp / Pressure | MDMA acts as the dienophile. |
Safety & Handling (Self-Validating Protocols)
When designing experiments with (E)-methyl 3-(dimethylamino)acrylate, the following safety and stability factors are critical for reproducibility:
-
Dimethylamine Evolution: The reaction releases dimethylamine gas.
-
Validation: Use a bleach trap or acid scrubber on the exhaust line of the reflux condenser to neutralize the amine vapors.
-
-
Hydrolysis Sensitivity: The enaminoester moiety is sensitive to aqueous acid, which hydrolyzes it back to the
-keto ester (or aldehyde equivalent) and amine.-
Validation: Ensure solvents (EtOH, DMF) are anhydrous. Run a control TLC of the starting material in the solvent before adding the nucleophile to ensure stability.
-
-
Isomerization: While predominantly (E), photo-isomerization to (Z) can occur.
-
Validation: Store the reagent in amber vials. Check
NMR coupling constants ( Hz for E, Hz for Z) if reactivity drops.
-
References
-
Synthesis of Pyrimidines via Enaminones
- Title: "Regioselective synthesis of pyrimidines
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link - Specific protocols widely cited in Vols 40-50).
-
Transamination Mechanisms
-
General Reactivity of Enaminones
-
Application in Drug Synthesis (Rufinamide/Kinase Inhibitors)
- Title: "Facile inexpensive synthesis of Rufinamide-an antiepileptic."
- Source:Der Pharma Chemica.
-
URL:[Link]
Sources
safety data sheet SDS for methyl 3-(dimethylamino)acrylate
This guide serves as an advanced technical companion to the standard Safety Data Sheet (SDS) for Methyl 3-(dimethylamino)acrylate . It is designed for research scientists and process chemists who require a deeper understanding of the compound's behavior, reactivity, and handling protocols beyond basic compliance.
CAS: 999-59-7 | Formula: C₆H₁₁NO₂ | MW: 129.16 g/mol [1][2][3]
Chemical Identity & Physicochemical Context
Methyl 3-(dimethylamino)acrylate is an enaminone —a conjugated system containing an amino group attached to a double bond that is conjugated with a carbonyl. This structural motif dictates its dual nature: it is both a nucleophile (at the
Key Physicochemical Data
| Property | Value | Operational Implication |
| Physical State | Low-melting Solid / Oil | MP: 48–49 °C .[2][3][4] It often exists as a semi-solid or supercooled liquid in transit. Handling requires temperature awareness to avoid phase-change inconsistencies.[2] |
| Boiling Point | 82–84 °C (1 Torr) | High vacuum required for distillation. Thermal instability prevents atmospheric distillation. |
| Flash Point | ~62 °C (Predicted) | Class IIIA Combustible Liquid. Not highly flammable, but vapors can ignite if heated. |
| Solubility | Organic Solvents | Soluble in MeOH, DCM, EtOAc. Limited water solubility; hydrolyzes slowly. |
| pKa | ~6.6 (Conjugate acid) | The nitrogen lone pair is delocalized into the ester, reducing basicity compared to simple amines. |
Critical Hazard Profile & Mechanism of Toxicity
Standard SDSs list H302 (Harmful if swallowed), H315 (Skin Irritant), and H319 (Eye Irritant). However, the mechanism of these hazards drives the safety protocol.
The "Michael Acceptor" Risk
As an
-
Mechanism: It can undergo 1,4-addition with biological nucleophiles (e.g., cysteine thiols in proteins, glutathione).[2][3]
-
Consequence: This alkylation potential is the primary driver for skin sensitization and irritation. While not always explicitly flagged as a sensitizer (H317) in every database, structurally related acrylates are potent sensitizers. Treat as a potential sensitizer.
Hydrolysis & Amine Release
Upon contact with moisture or mucosal surfaces, the enamine moiety can hydrolyze.
-
Reaction:
[2][3] -
Release: This generates Dimethylamine (DMA) , a corrosive gas with a pungent, fishy odor.
-
Safety Note: If the container smells strongly of fish/amine upon opening, significant hydrolysis has occurred. The headspace may contain corrosive DMA vapors.
Handling & Storage Protocols
Storage: The Stability Triad
To maintain reagent integrity and safety, adhere to the CDT rule:
-
Cold: Store at 2–8 °C . Room temperature storage promotes slow polymerization and hydrolysis.
-
Dry: Hygroscopic nature accelerates hydrolysis. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Dark: Light can catalyze E/Z isomerization or radical polymerization. Use amber vials.
Operational Workflow: Solid vs. Melt Handling
Because the melting point (48 °C) is near ambient process temperatures, you must decide whether to handle it as a solid or melt it.
Figure 1: Decision matrix for handling Methyl 3-(dimethylamino)acrylate based on physical state.
Specific Handling Steps
-
Melting: If the reagent is solidified in a bottle, place the sealed container in a water bath at 50 °C for 15–20 minutes. Do not use a heat gun, as localized hotspots can trigger polymerization.
-
Inerting: After every use, backfill the container with Nitrogen/Argon. Oxygen acts as a radical inhibitor for acrylates, but moisture is the greater enemy here.
-
Quenching Spills: Do not just wipe. Treat spills with a dilute acidic solution (e.g., 1M HCl) to convert the amine functionality into a non-volatile salt, then absorb with vermiculite.
Synthesis & Application Context
Understanding why you are using this reagent helps predict reaction behavior. It is primarily a "C3" building block equivalent to a propargyl aldehyde or malondialdehyde synthon.
The "Alkyne Synthon" Pathway
In drug discovery (e.g., synthesis of Quinolones or Pyrazoles), this reagent acts as a masked 1,3-dicarbonyl equivalent.[2][3]
Figure 2: The standard reaction pathway in heterocyclic synthesis.[2] Note the generation of DMA as a byproduct.
Experimental Implication:
-
Ventilation: The reaction will release dimethylamine as the ring closes. Your scrubber or fume hood must be active.
-
pH Control: The release of DMA will basify the reaction mixture. If the reaction is pH-sensitive, you may need to buffer the system.[3]
Emergency Response Protocols
| Scenario | Immediate Action | Mechanism of Injury |
| Eye Contact | Irrigate for 15+ mins . Do not rub. | The acrylate moiety can cross-link corneal proteins; alkaline hydrolysis (DMA release) causes saponification of tissues. |
| Skin Contact | Wash with soap/water.[5] Monitor for 24h . | Delayed sensitization dermatitis is common. Redness may appear hours after exposure. |
| Inhalation | Move to fresh air.[5][6] Corticosteroids (medical review). | Inhalation of hydrolyzed amine vapors causes bronchial edema. |
| Fire | Use CO₂ or Dry Chemical .[6][7] Water spray may be ineffective.[6] | Water may cause hydrolysis, releasing flammable/toxic amine vapors during the fire fighting. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5353684, Methyl 3-(dimethylamino)acrylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Acrylates and Methacrylates. Retrieved from [Link]
- Stanovnik, B., & Svete, J. (2004).Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480.
Sources
- 1. Methyl N,N-dimethylaminoacrylate | 999-59-7 [chemicalbook.com]
- 2. agencyiq.com [agencyiq.com]
- 3. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Methyl 3,3-Dimethylacrylate | 924-50-5 | TCI EUROPE N.V. [tcichemicals.com]
methyl 3-(dimethylamino)acrylate molecular weight and formula
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for Methyl 3-(dimethylamino)acrylate , a critical enaminone building block in medicinal chemistry.
A Versatile Enaminone Scaffold for Heterocyclic Drug Discovery
Executive Summary
Methyl 3-(dimethylamino)acrylate (CAS: 999-59-7 / 20664-47-5) represents a quintessential "push-pull" alkene, characterized by an electron-donating amino group conjugated to an electron-withdrawing ester via a carbon-carbon double bond. This electronic push-pull nature renders the
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Methyl (E)-3-(dimethylamino)prop-2-enoate |
| Common Synonyms | Methyl 3-(dimethylamino)acrylate; Methyl |
| CAS Number | 999-59-7 (General), 20664-47-5 ((E)-isomer) |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| SMILES | CN(C)C=CC(=O)OC |
| InChIKey | MVPDNJQLPITPIX-SNAWJCMRSA-N |
Physical Properties Table
| Parameter | Value | Context |
| Appearance | Low-melting solid or colorless to yellow liquid | Dependent on ambient temp/purity |
| Melting Point | 48–49 °C | Solidifies upon cooling |
| Boiling Point | 82–84 °C @ 1 Torr | High vacuum distillation required |
| Density | ~0.979 g/cm³ | Liquid phase approximation |
| Solubility | Soluble in MeOH, DCM, DMF, DMSO | Hydrolyzes slowly in water |
Mechanistic Insight: The "Push-Pull" Effect
The utility of methyl 3-(dimethylamino)acrylate stems from its electronic polarization. The nitrogen lone pair donates electron density into the
Reactivity Consequences:
-
-Carbon Electrophilicity: Despite the electron donation, the
-carbon (C3) acts as a "soft" electrophile in substitution reactions because the dimethylamino group is an excellent leaving group in a vinylogous sense (addition-elimination mechanism). -
-Carbon Nucleophilicity: The
-carbon (C2) possesses significant electron density, allowing it to react with electrophiles (e.g., halogenation).
Visualization: Reactivity Pathway
Caption: The reaction cascade driven by the push-pull electronic character, facilitating nucleophilic substitution at the
Synthetic Applications in Drug Development[9]
A. Pyrazole Synthesis (Kinase Inhibitor Scaffolds)
Reaction with hydrazines (e.g., methylhydrazine) yields 1,5- or 1,3-substituted pyrazoles. This is a key step in synthesizing fragments for ATP-competitive kinase inhibitors.
-
Mechanism: Michael-type addition of hydrazine to the
-carbon, followed by elimination of dimethylamine and intramolecular cyclization with the ester carbonyl.
B. Quinolone Antibiotics
This reagent is a surrogate for the more expensive ethoxymethylenemalonate derivatives.
-
Workflow: Reaction with an aniline derivative (e.g., 2,4-difluoroaniline) displaces the dimethylamino group. Subsequent thermal cyclization (Gould-Jacobs reaction) yields the 4-quinolone core found in drugs like Norfloxacin and Ciprofloxacin .
C. Pyrimidine Synthesis
Condensation with amidines (e.g., acetamidine, guanidine) affords pyrimidines. The "3-carbon" unit of the acrylate provides C4, C5, and C6 of the pyrimidine ring.
Experimental Protocol: Synthesis of a Pyrazole Scaffold
Objective: Synthesis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate via condensation with phenylhydrazine.
Reagents:
-
Methyl 3-(dimethylamino)acrylate (1.0 eq, 10 mmol, 1.29 g)
-
Phenylhydrazine (1.0 eq, 10 mmol, 1.08 g)
-
Ethanol (Absolute, 20 mL)
-
Acetic Acid (Catalytic, 0.1 mL)
Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
-
Dissolution: Charge the flask with Methyl 3-(dimethylamino)acrylate and Ethanol. Stir at room temperature until fully dissolved.
-
Addition: Add Phenylhydrazine dropwise via syringe over 5 minutes. (Note: Exothermic reaction possible). Add catalytic Acetic Acid.
-
Reflux: Heat the mixture to reflux (80 °C) for 3 hours. Monitor reaction progress by TLC (30% EtOAc/Hexanes). The starting acrylate spot (UV active) should disappear.
-
Workup: Cool the reaction mixture to room temperature.
-
If solid precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
If solution remains: Concentrate the solvent in vacuo. Redissolve the residue in DCM (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Expected Outcome: Off-white solid; Yield: 75-85%.
Workflow Diagram
Caption: Step-by-step workflow for the condensation of methyl 3-(dimethylamino)acrylate with hydrazine.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Critical Handling Protocols:
-
Storage: Store at 2–8 °C (Refrigerate). The compound is moisture-sensitive and can hydrolyze to form 3-oxopropanoate derivatives. Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors or dust.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; toxic to aquatic life.
References
-
Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)acrylate Product Sheet. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5369115, Methyl (E)-3-(dimethylamino)prop-2-enoate. Retrieved from
-
ChemicalBook. Methyl N,N-dimethylaminoacrylate Properties and Safety. Retrieved from
- Schenone, P., et al. (1990).Reaction of Enaminones with Hydrazines: A Facile Synthesis of Pyrazoles. Journal of Heterocyclic Chemistry.
- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.
Strategic Sourcing & Technical Profile: (E)-Methyl 3-(dimethylamino)acrylate
The following is an in-depth technical guide and strategic sourcing whitepaper on (E)-Methyl 3-(dimethylamino)acrylate .
CAS: 999-59-7 (General) / 20664-47-5 ((E)-Isomer) Role: High-Value Enaminone Building Block for Heterocyclic Synthesis
Executive Summary
(E)-Methyl 3-(dimethylamino)acrylate is a specialized "push-pull" alkene intermediate critical in the synthesis of nitrogen-containing heterocycles. Characterized by the conjugation of an electron-donating amino group and an electron-withdrawing ester group across a double bond, it serves as a versatile 3-carbon 1,3-dielectrophile equivalent .
This guide addresses the procurement challenges (high cost, variable purity) and technical application of this compound in drug discovery, specifically for the synthesis of pyrimidines, pyridines, and pyrazoles.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | Methyl (2E)-3-(dimethylamino)prop-2-enoate |
| CAS Numbers | 999-59-7 (Commercial generic); 20664-47-5 (Stereospecific E) |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | White to yellow crystalline solid or semi-solid (low melting) |
| Melting Point | 48–52 °C |
| Boiling Point | 82–84 °C (at 1 Torr) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |
Structural Insight: The "Push-Pull" System
The molecule features a polarized double bond. The dimethylamino group pushes electron density into the
Figure 1: Resonance structures illustrating the electronic distribution that dictates the regioselectivity of (E)-methyl 3-(dimethylamino)acrylate.
Strategic Sourcing: Suppliers & Price Analysis
This compound is not a bulk commodity; it is a fine chemical intermediate. Prices are significantly higher than simple acrylates due to the specialized synthesis and purification required to remove the Z-isomer and polymeric impurities.
Supplier Landscape[1]
-
Tier 1 (Global Distributors): High reliability, comprehensive CoA, higher price. Best for GMP/GLP stages.
-
Tier 2 (Specialty Chemical Houses): Good for R&D gram-scale, variable lead times.
-
Tier 3 (Bulk Manufacturers): Direct sourcing from China/India for kg-scale, requires internal QC validation.
Representative Pricing (2025/2026 Estimates)
Prices are indicative for Research Grade (97%+).
| Supplier Category | Vendor Examples | Pack Size | Approx. Price (USD) | Lead Time |
| Premium / Catalog | Sigma-Aldrich, Thermo Fisher (Alfa/Acros) | 1 g | $120 - $160 | Immediate |
| Specialty R&D | Fluorochem, Combi-Blocks, Enamine | 5 g | $150 - $250 | 1-2 Weeks |
| Specialty R&D | BLD Pharm, Apollo Scientific | 25 g | $400 - $600 | 1-2 Weeks |
| Bulk Inquiry | WuXi AppTec, Pharmablock | 1 kg | $2,500 - $4,000 | 4-6 Weeks |
Procurement Recommendation: For initial screening (MedChem), purchase 5g–25g packs from Tier 2 suppliers (e.g., Fluorochem or BLD Pharm) to balance cost and speed. For process development, validate a Tier 3 bulk manufacturer early, as batch-to-batch variation in the E/Z ratio can affect downstream crystallization.
Technical Application: Heterocycle Synthesis
The primary utility of (E)-methyl 3-(dimethylamino)acrylate lies in its ability to act as a 3-carbon synthon for constructing pyrimidines and pyrazoles via condensation reactions.
Mechanism: The Addition-Elimination Sequence
-
Nucleophilic Attack: A nucleophile (e.g., the nitrogen of an amidine) attacks the electrophilic
-carbon. -
Elimination: The dimethylamine group is expelled (leaving group).
-
Cyclization: The second nucleophilic site of the reagent attacks the ester carbonyl (or nitrile if using the nitrile analog), closing the ring.
Figure 2: Divergent synthesis pathways from the enaminone core to key heterocyclic scaffolds.
Experimental Protocols
A. Synthesis of (E)-Methyl 3-(dimethylamino)acrylate (Lab Scale)
If commercial supply is delayed, this compound can be synthesized in-house with high purity.
Reaction: Methyl Propiolate + Dimethylamine
-
Setup: Flame-dried 250 mL round-bottom flask, inert atmosphere (
). -
Reagents:
-
Methyl propiolate (1.0 eq)
-
Dimethylamine (2.0 M in THF, 1.1 eq)
-
Solvent: Anhydrous THF or DCM.
-
-
Procedure:
-
Cool the amine solution to 0°C.
-
Add methyl propiolate dropwise (exothermic reaction).
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1) or NMR.[1] The alkyne proton signal will disappear.
-
-
Workup:
-
Concentrate in vacuo.
-
The residue is usually pure enough. If not, recrystallize from cold ether/hexanes.
-
Yield: Typically >90%.
-
B. Quality Control (QC) Parameters
When sourcing or synthesizing, verify these Critical Quality Attributes (CQAs):
-
1H NMR (CDCl3):
-
Look for two doublets for the alkene protons at
~5.0 ppm and ~7.5 ppm with a coupling constant Hz. -
Note: A
-value of ~12-13 Hz confirms the (E)-isomer. The (Z)-isomer typically shows Hz.
-
-
Purity:
by HPLC (254 nm). -
Water Content:
(Karl Fischer). Hydrolysis yields methyl formylacetate (unstable), degrading performance.
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves.
-
Storage: Store at 2–8°C . The compound can polymerize or hydrolyze upon prolonged exposure to heat or moisture.
References
-
Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)acrylate Product Sheet. Merck KGaA. Link
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link
-
Thermo Fisher Scientific. Safety Data Sheet: Ethyl 3-(dimethylamino)acrylate (Analogous handling data). Link
- Bagley, M. C., et al. (2001). Rapid synthesis of pyrimidines under microwave irradiation. Synlett, 2001(10), 1523-1526.
-
ChemicalBook. Methyl 3-(dimethylamino)acrylate Suppliers and Price. Link
Sources
Methodological & Application
Precision Synthesis of (E)-Methyl 3-(dimethylamino)acrylate via Stereoselective Michael Addition
Abstract & Application Scope
This application note details a robust, scalable protocol for the synthesis of (E)-methyl 3-(dimethylamino)acrylate (CAS: 20664-47-5) from methyl propiolate. This compound is a critical "push-pull" enamine building block used in the synthesis of heterocycles such as pyrimidines, quinolines, and pyridines, often serving as a 3-carbon synthon in drug discovery programs (e.g., fluoroquinolone antibiotics).
The protocol prioritizes stereochemical integrity , ensuring the exclusive formation of the thermodynamically stable (E)-isomer through controlled Michael addition.
Reaction Design & Mechanistic Insight
The Challenge of Stereocontrol
The reaction involves the conjugate addition of dimethylamine to methyl propiolate. While the reaction is ostensibly simple, the challenge lies in controlling the stereochemistry.
-
Kinetic vs. Thermodynamic Control: The nucleophilic attack of the amine on the alkyne
-carbon generates a zwitterionic allenolate intermediate. Protonation can occur from either face. -
The (E)-Selectivity: Under thermodynamic control, the reaction heavily favors the (E)-isomer due to the minimization of steric repulsion between the ester group and the dimethylamino group across the C=C double bond. The (E)-isomer is stabilized by extended conjugation and intramolecular electrostatic interactions.
Mechanistic Pathway
The following diagram illustrates the stepwise formation of the (E)-isomer, highlighting the zwitterionic intermediate that dictates the stereochemical outcome.
Figure 1: Mechanistic pathway showing the nucleophilic attack and subsequent relaxation to the stable (E)-enamine.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Methyl Propiolate (99%, CAS: 922-67-8) - Lachrymator, handle in hood.
-
Dimethylamine (2.0 M solution in THF or MeOH) - Preferred over gas for stoichiometry control.
-
Dichloromethane (DCM), Anhydrous.
-
-
Equipment:
-
3-neck round-bottom flask (250 mL).
-
Pressure-equalizing addition funnel.
-
Inert gas inlet (Nitrogen/Argon).
-
Rotary evaporator.
-
Step-by-Step Procedure
Scale: 50 mmol (4.20 g of Methyl Propiolate)
-
Reactor Setup: Flame-dry a 250 mL 3-neck flask and cool under a stream of nitrogen. Equip with a magnetic stir bar, addition funnel, and internal thermometer.
-
Substrate Charge: Add Methyl Propiolate (4.20 g, 50.0 mmol) and DCM (50 mL) to the flask.
-
Thermal Control: Cool the solution to 0°C using an ice/water bath.
-
Expert Note: The reaction is exothermic. Cooling prevents uncontrolled boiling of the amine and minimizes polymerization side-reactions.
-
-
Amine Addition: Charge the addition funnel with Dimethylamine (2.0 M in THF, 27.5 mL, 55.0 mmol, 1.1 equiv) .
-
Protocol: Add the amine solution dropwise over 30 minutes , maintaining the internal temperature < 5°C.
-
-
Reaction Phase:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 3 hours . The solution typically turns from colorless to pale yellow.
-
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexanes 1:1) or GC-MS. The alkyne starting material should be fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotovap) at 30°C to remove solvent and excess amine.
-
Note: The product is relatively non-volatile compared to the solvent but avoid prolonged high-vacuum exposure if the bath is hot.
-
-
Purification:
-
The crude residue is typically a pure, crystalline solid or an oil that solidifies upon standing.
-
Recrystallization (Optional): If high purity (>99%) is required, recrystallize from boiling Hexanes/Et2O (10:1). Cool to -20°C to precipitate.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Characterization & Validation
The product is identified by its distinct "push-pull" alkene signature in NMR spectroscopy. The large coupling constant of the vinylic protons confirms the (E)-geometry.
Physical Properties
| Property | Value |
| Appearance | Pale yellow solid or oil (low melting point) |
| Melting Point | 25 – 30 °C (Solidifies in fridge) |
| Yield | 92 – 96% (Typical) |
| Molecular Formula | C₆H₁₁NO₂ |
| MW | 129.16 g/mol |
Spectroscopic Data (Representative)
-
¹H NMR (400 MHz, CDCl₃):
-
7.48 (d, J = 13.0 Hz, 1H,
-CH): Deshielded by the nitrogen. -
4.62 (d, J = 13.0 Hz, 1H,
-CH): Shielded by resonance; J=13Hz confirms trans (E) relationship. - 3.68 (s, 3H, O-CH ₃).
- 2.90 (br s, 6H, N(CH ₃)₂): Broad due to restricted rotation around C-N bond.
-
7.48 (d, J = 13.0 Hz, 1H,
-
¹³C NMR (100 MHz, CDCl₃):
-
169.5 (C=O), 152.8 (
-CH), 84.2 ( -CH), 50.5 (O-Me), 40.1 (N-Me, broad).
-
169.5 (C=O), 152.8 (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of product during workup. | Do not use high vacuum (< 10 mbar) for extended periods. Keep bath < 30°C. |
| Mixture of E/Z | Kinetic trapping of Z-isomer. | Stir longer at RT or gently reflux in DCM for 30 mins to drive thermodynamic isomerization to E. |
| Polymerization | Overheating during amine addition. | Ensure strict temperature control (0°C) during the exothermic addition phase. |
| Yellow/Brown Color | Oxidation or amine impurities. | Use freshly distilled methyl propiolate. Recrystallize product from hexanes. |
References
-
Stereoselectivity in Michael Additions
-
Huisgen, R., et al. "Kinetics and Mechanism of Enamine Formation." Journal of the American Chemical Society.[1]
- Context: Establishes the thermodynamic preference for (E)
-
-
Synthetic Procedure Validation
-
Sigma-Aldrich.[2] "Product Specification: (E)-Methyl 3-(dimethylamino)acrylate."
-
(Note: Link references the Ethyl analog as a proxy for physical data confirmation).
-
- Spectral Data Reference: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. Context: General reference for coupling constants (J values) of push-pull alkenes confirming E/Z geometry.
Sources
Application Note: Chemoselective Synthesis of Methyl 1H-Pyrazole-3-Carboxylate
This Application Note is structured to serve as a definitive technical guide for the synthesis of Methyl 1H-pyrazole-3-carboxylate via the enaminone route. It prioritizes mechanistic understanding, process control, and safety.
Abstract & Strategic Significance
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) and Rimonabant. This protocol details the synthesis of Methyl 1H-pyrazole-3-carboxylate , a versatile building block, via the reaction of (E)-methyl 3-(dimethylamino)acrylate with hydrazine hydrate .
Unlike classical condensation of
Mechanistic Insight: The "Push-Pull" Dynamic
To optimize this reaction, one must understand the electronic nature of the substrate. (E)-methyl 3-(dimethylamino)acrylate is a push-pull alkene :
-
Push: The dimethylamino group (
) is a strong electron donor, increasing electron density at the -carbon but making the -carbon susceptible to nucleophilic substitution via an addition-elimination pathway. -
Pull: The ester group (
) withdraws electron density, stabilizing the intermediate.
Reaction Pathway
The reaction proceeds via a two-stage sequence:[1][2][3][4][5]
-
Transamination (Aza-Michael Addition-Elimination): Hydrazine acts as a nucleophile, attacking the
-carbon. The dimethylamine is expelled, forming an intermediate hydrazino-acrylate. -
Intramolecular Cyclization: The terminal nitrogen of the hydrazino group attacks the ester carbonyl (or the activated alkene carbon, depending on tautomerism), followed by elimination of water/alcohol to aromatize into the pyrazole system.
Critical Control Point: If the reaction temperature is too high or hydrazine is present in large excess, the hydrazine will also attack the methyl ester of the final product, converting it to pyrazole-3-carboxylic acid hydrazide . This protocol is tuned to stop at the ester.
Figure 1: Mechanistic pathway highlighting the critical branch point between the target ester and the hydrazide side product.
Experimental Protocol
Materials & Equipment[1][5][6][7]
-
(E)-Methyl 3-(dimethylamino)acrylate (Purity >95%)
-
Hydrazine Hydrate (50-80% solution, Reagent Grade)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Equipment: 3-neck round bottom flask, reflux condenser, internal temperature probe, addition funnel, magnetic stirrer.[6]
Step-by-Step Methodology
Step 1: Reaction Setup[2][6]
-
Charge the reaction flask with (E)-methyl 3-(dimethylamino)acrylate (1.0 equiv).
-
Add Ethanol (5-10 volumes relative to reactant weight). Stir to dissolve.
-
Cool the solution to 0–5°C using an ice bath.
-
Rationale: The initial addition of hydrazine is exothermic. Starting cold prevents thermal runaway and favors the kinetic attack at the
-carbon over the ester carbonyl.
-
Step 2: Controlled Addition
-
Load Hydrazine Hydrate (1.05 – 1.10 equiv) into the addition funnel.
-
Note: Do not exceed 1.1 equiv if the ester is the desired product. Excess hydrazine promotes hydrazide formation.
-
-
Add hydrazine dropwise over 15–30 minutes, maintaining internal temperature <10°C.
-
Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 30 minutes.
Step 3: Cyclization & Completion
-
Heat the mixture to a gentle reflux (approx. 78°C for EtOH) .
-
Maintain reflux for 1–3 hours .
-
Monitor: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Target: Disappearance of the UV-active enaminone spot.
-
Observation: The dimethylamine byproduct is volatile (b.p. 7°C) and will largely escape through the condenser (ensure good ventilation/scrubbing).
-
Step 4: Isolation & Purification[7]
-
Cool the reaction mixture to RT, then further cool to 0°C.
-
The product, Methyl 1H-pyrazole-3-carboxylate , often precipitates as a white to off-white solid upon cooling.
-
Filtration: Filter the solid.[1]
-
Wash: Wash the cake with cold Ethanol (2 x 1 vol) and then Hexane (to remove trace hydrazine).
-
Drying: Vacuum dry at 40°C.
-
Alternative Workup (if no precipitate): Concentrate the solvent under reduced pressure to ~20% volume, add water, and extract with Ethyl Acetate.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of Methyl 1H-pyrazole-3-carboxylate.
Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | Pyrazole CH | H-5 Proton | |
| 1H NMR | Pyrazole CH | H-4 Proton | |
| 1H NMR | Methyl Ester | ||
| 1H NMR | N-Me2 | ABSENT | Confirms elimination of dimethylamine |
| LC-MS | Mass Peak | [M+H]+ = 127.1 | Molecular Weight Confirmation |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility in EtOH | Concentrate solvent to 20% volume before cooling. Add water to force precipitation. |
| Formation of Hydrazide | Excess Hydrazine (>1.2 eq) or prolonged reflux | Strictly control stoichiometry (1.05 eq). Reduce reflux time. |
| Starting Material Remains | Old/Degraded Hydrazine | Use fresh Hydrazine Hydrate. Ensure NMe2 acrylate purity. |
| Product is Oily/Colored | Polymerization or impurities | Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexane. |
Safety & Compliance (HSE)
Hydrazine Hydrate is the primary hazard in this protocol. It is a potent reducing agent, highly toxic, and a suspected carcinogen.
-
Engineering Controls: All operations involving hydrazine must be performed in a functioning fume hood .
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition step.
-
Waste Disposal: Hydrazine-containing waste must be segregated. Do not mix with oxidizing agents (risk of explosion).
-
Decontamination: Spills can be neutralized with dilute hypochlorite solution (bleach), but this reaction evolves nitrogen gas; perform cautiously.
-
Sensitization: The enaminone starting material can be a skin sensitizer. Avoid contact.
References
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Pyrazoles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
-
El-Deeb, I. M., & Lee, S. H. (2010). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles.[8][9] Current Organic Chemistry.
-
Alberola, A., et al. (2008).[9]
-Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. Journal of Heterocyclic Chemistry. -
BenchChem. (2025).[1][7] Technical Guide: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate and related derivatives.
-
Sigma-Aldrich. (2024). Safety Data Sheet: (E)-Methyl 3-(dimethylamino)acrylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Heterocyclic Construction using Methyl 3-(dimethylamino)acrylate
Part 1: Strategic Profile & Mechanistic Architecture
The Reagent Profile
Methyl 3-(dimethylamino)acrylate (CAS: 922-67-8) is a quintessential "push-pull" enaminone. Structurally, it features an electron-donating amino group conjugated to an electron-withdrawing ester via a double bond. This electronic arrangement polarizes the molecule, creating distinct zones of reactivity that are exploitable for the rapid assembly of nitrogenous heterocycles—specifically pyrimidines, pyrazoles, and quinolines.
Key Chemical Characteristics:
-
Role: C3 Dielectrophilic Synthon.
-
Leaving Group: The dimethylamino (
) group acts as an excellent leaving group via transamination or elimination mechanisms. -
Regioselectivity: The
-carbon is electrophilic (susceptible to Michael-type addition), while the ester carbonyl provides a secondary electrophilic site for cyclization.
Mechanistic Logic: The "Push-Pull" Dynamic
The utility of this building block relies on a predictable reaction cascade:
-
Nucleophilic Attack: A nucleophile (usually an amine or hydrazine) attacks the
-carbon. -
Elimination: The dimethylamino group is expelled (often as dimethylamine gas or salt), generating a new enamine intermediate.
-
Cyclization: The second nucleophilic site of the reagent (e.g., the second nitrogen of a guanidine or hydrazine) attacks the ester carbonyl, closing the ring via acyl substitution.
Reactivity Visualization
The following diagram illustrates the divergent pathways accessible from this single starting material.
Figure 1: Divergent synthetic pathways using Methyl 3-(dimethylamino)acrylate as a core building block.
Part 2: Experimental Protocols
Protocol A: Synthesis of 2-Substituted Pyrimidine-4-carboxylates
Application: Synthesis of kinase inhibitor scaffolds. Mechanism: Reaction with 1,3-dinucleophiles (Guanidines/Amidines).
Materials:
-
Methyl 3-(dimethylamino)acrylate (
equiv) -
Guanidine Hydrochloride (
equiv) -
Sodium Ethoxide (NaOEt) (
equiv) or NaH -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Base Activation: In a dry round-bottom flask, dissolve Guanidine HCl in absolute ethanol. Add NaOEt slowly at
to liberate the free guanidine base. Stir for 15 minutes. -
Addition: Add Methyl 3-(dimethylamino)acrylate dropwise to the mixture. The solution may turn yellow/orange.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.-
Validation: Monitor by TLC (EtOAc/Hexane). The disappearance of the acrylate starting material (usually lower
due to polarity) indicates completion.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in minimal water and neutralize carefully with dilute HCl (to pH ~7) to precipitate the product.
-
-
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water if necessary.
Data Summary:
| Parameter | Specification |
|---|---|
| Typical Yield | 75–85% |
| Key Byproduct | Dimethylamine (gas/salt), Methanol |
| NMR Signature | Loss of alkene doublets (
Protocol B: Regioselective Synthesis of Pyrazoles
Application: Agrochemicals and anti-inflammatory agents. Challenge: Regioselectivity (1,3- vs 1,5-isomers) when using substituted hydrazines.
Materials:
-
Methyl 3-(dimethylamino)acrylate (
equiv) -
Phenylhydrazine (
equiv) -
Solvent: Ethanol (Standard) or Acetic Acid (for regiocontrol)
Step-by-Step Methodology:
-
Mixing: Dissolve Methyl 3-(dimethylamino)acrylate in Ethanol (
). -
Addition: Add Phenylhydrazine dropwise at room temperature. An exotherm may be observed.
-
Reaction:
-
Method A (Kinetic Control): Stir at room temperature for 12 hours.
-
Method B (Thermodynamic Control): Reflux for 2 hours.[1]
-
-
Mechanism Check: The hydrazine
attacks the -carbon first (Michael addition), displacing the dimethylamine. The secondary nitrogen then attacks the ester. -
Isolation: Concentrate in vacuo. The product is often an oil that solidifies upon trituration with cold ether.
Critical Note on Regiochemistry: Reaction with methylhydrazine often yields a mixture. The 1-methyl-1H-pyrazole-4-carboxylate is the major product, but steric bulk on the hydrazine can shift the ratio.
Protocol C: Quinoline Scaffold Construction (Modified Gould-Jacobs)
Application: Synthesis of antibacterial fluoroquinolones. Context: This protocol utilizes the acrylate to append a ring onto an aniline derivative.
Workflow Diagram:
Figure 2: The thermal cyclization pathway for Quinoline synthesis.
Step-by-Step Methodology:
-
Transamination: Mix the substituted aniline (e.g., 3-chloro-4-fluoroaniline) with Methyl 3-(dimethylamino)acrylate (
equiv) in toluene. Heat to for 2 hours. The dimethylamine gas must be vented. -
Intermediate Isolation: Evaporate toluene to obtain the crude enamine intermediate (often a solid).
-
Cyclization (Gould-Jacobs):
-
Suspend the intermediate in Dowtherm A (Diphenyl ether/biphenyl mixture).
-
Heat rapidly to
. -
Maintain temperature for 30–60 minutes. Methanol is evolved.
-
-
Work-up: Cool to room temperature. Dilute with hexane to precipitate the quinolone product. Filter and wash with hexane to remove Dowtherm A.
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrimidine) | Incomplete elimination of | Increase reflux time; ensure base (NaOEt) is fresh and anhydrous. |
| Regioisomer Mix (Pyrazole) | Lack of steric/electronic control.[2][3] | Switch solvent to Acetic Acid to protonate the intermediate and guide cyclization; lower temperature. |
| Dark/Tarred Product | Polymerization of acrylate.[2][4][5] | Add a radical inhibitor (e.g., hydroquinone) if storing the reagent; perform reactions under |
| Incomplete Cyclization | Temperature too low (Quinoline). | Ensure the reaction medium reaches |
References
-
Sigma-Aldrich. Methyl (E)-3-(dimethylamino)acrylate Safety Data Sheet & Product Properties.Link
-
National Institutes of Health (NIH). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (PMC9498688). Link
-
Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole and Fluoroquinolones. (2010, 2(3): 178-186).[6] Link
-
Royal Society of Chemistry (RSC). Effect of the substituents of new coumarin-imidazo[1,2-a]heterocyclic-3-acrylate derivatives on nonlinear optical properties. (RSC Adv., 2021, 11, 31758). Link
-
ChemicalBook. Ethyl 3-(N,N-dimethylamino)acrylate Properties and Reactions.Link
Sources
- 1. zenodo.org [zenodo.org]
- 2. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine as inexpensive dual function ligand and reducing agent for ATRP of methacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
procedure for cyclization of enaminones with amidines
Application Note: High-Efficiency Synthesis of Pyrimidines via [3+3] Cyclocondensation of Enaminones with Amidines
Abstract
This technical guide details the protocol for the regioselective synthesis of substituted pyrimidines via the reaction of
Introduction & Strategic Value
-Enaminones (The transformation replaces the classical chalcone method, offering superior regiocontrol and milder conditions. The reaction is driven by the expulsion of a secondary amine (trans-enamination) followed by dehydration, making it thermodynamically favorable and often irreversible.
Key Advantages:
-
Atom Economy: High, with water and secondary amine as the only byproducts.
-
Regioselectivity: Controlled by the electronic differentiation of the enaminone
-carbon and carbonyl. -
Scalability: Suitable for gram-to-kilo scale GMP production.
Reaction Mechanism
Understanding the causality of the reaction is critical for troubleshooting. The consensus mechanism involves an initial aza-Michael addition-elimination sequence (trans-enamination), followed by intramolecular cyclization.
Mechanism Logic:
-
Activation: Under basic conditions, the amidine is deprotonated to its free base, enhancing nucleophilicity.
-
Trans-enamination: The amidine nitrogen attacks the electron-deficient
-carbon of the enaminone. The secondary amine ( ) acts as a leaving group. This is the rate-determining step in many substrates. -
Cyclization: The pendant amidine nitrogen attacks the carbonyl carbon.
-
Aromatization: Loss of water drives the formation of the aromatic pyrimidine ring.
Figure 1: Mechanistic pathway of the [3+3] cyclocondensation. The reaction proceeds via trans-enamination followed by cyclodehydration.
Critical Parameters & Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or n-Butanol | Polar protic solvents stabilize the transition states and facilitate proton transfer. High boiling point (n-BuOH) aids elimination. |
| Base | NaOEt or KOH (1.0 - 1.2 equiv) | Essential to neutralize amidine salts (e.g., HCl salt) and catalyze the initial nucleophilic attack. |
| Temperature | Reflux (78°C - 117°C) | Required to overcome the activation energy of the elimination and dehydration steps. |
| Stoichiometry | 1:1.1 (Enaminone:Amidine) | Slight excess of amidine ensures complete consumption of the enaminone, which is often harder to remove during purification. |
Experimental Protocols
Protocol A: Standard Thermal Cyclization (Scalable)
Best for: Large-scale synthesis, temperature-sensitive substrates.
Reagents:
- -Enaminone (1.0 mmol)
-
Amidine Hydrochloride (1.1 mmol)
-
Sodium Ethoxide (NaOEt) (1.2 mmol) or KOH (1.2 mmol)
-
Absolute Ethanol (5 mL)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Amidine HCl (1.1 equiv) in absolute Ethanol (0.2 M concentration).
-
Activation: Add NaOEt (1.2 equiv). Stir at room temperature for 10 minutes to generate the free amidine base. Self-Validation: The solution should become slightly turbid due to NaCl formation.
-
Addition: Add the
-enaminone (1.0 equiv) in one portion. -
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.
-
Monitoring: Check TLC every 2 hours. The enaminone spot (usually UV active and distinct) should disappear.
-
-
Workup:
-
Option 1 (Precipitation): If the product precipitates (common for aryl pyrimidines), filter the solid, wash with cold ethanol and water, and dry.
-
Option 2 (Extraction): If soluble, evaporate solvent under reduced pressure. Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[4]
-
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, difficult substrates.
Reagents:
- -Enaminone (0.5 mmol)
-
Amidine free base (0.55 mmol) (or HCl salt +
) -
Glacial Acetic Acid (0.5 mL) or EtOH (1 mL)
Procedure:
-
Loading: Place enaminone and amidine in a microwave-safe vial (2–5 mL).
-
Solvent: Add solvent.[2] Note: Glacial acetic acid acts as both solvent and acid catalyst, often accelerating the reaction significantly.
-
Irradiation: Seal the vial. Irradiate at 120°C–140°C for 10–20 minutes (Power: Dynamic, Max 200W).
-
Workup: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated
if acetic acid was used. -
Isolation: Filter the precipitate or extract as described in Protocol A.
Representative Substrate Scope & Data
The following table summarizes typical yields expected when applying Protocol A to various enaminone/amidine combinations.
| Entry | Enaminone Substituent ( | Amidine Substituent ( | Product | Yield (%) | Ref |
| 1 | Phenyl ( | Phenyl ( | 2,4-Diphenylpyrimidine | 85-92 | [1, 2] |
| 2 | Methyl ( | Phenyl ( | 4-Methyl-2-phenylpyrimidine | 78-85 | [3] |
| 3 | Phenyl ( | Amino ( | 4-Phenylpyrimidin-2-amine | 80-88 | [1] |
| 4 | 4-Cl-Phenyl | Methyl ( | 4-(4-Chlorophenyl)-2-methylpyrimidine | 75-82 | [2] |
| 5 | Heterocycle (Pyridine) | Phenyl ( | 4-(Pyridin-3-yl)-2-phenylpyrimidine | 70-76 | [4] |
Troubleshooting & Self-Validation
System Validation Checks:
-
The "Amine Smell" Test: During the reaction (Protocol A), the liberation of the secondary amine (usually dimethylamine or pyrrolidine) produces a distinct fishy odor. This confirms the trans-enamination step is proceeding.
-
Solubility Shift: The starting enaminone is often soluble in hot ethanol, while the pyrimidine product is frequently less soluble. A growing precipitate is a positive indicator of product formation.
Common Issues:
-
Low Yield: Often due to incomplete dehydration. Solution: Increase reaction time or switch to higher boiling solvent (n-Butanol). Ensure the amidine salt is fully neutralized.
-
Side Products: Formation of acyl-amidines (hydrolysis of enaminone). Solution: Ensure reagents are dry; avoid excess water in the solvent (use absolute EtOH).
-
No Reaction: Steric hindrance on the amidine. Solution: Use Protocol B (Microwave) or add a Lewis Acid catalyst (
, 10 mol%).
References
-
Organic Chemistry Portal. Pyrimidine Synthesis. Retrieved from [Link]
-
Tolba, M. S., et al. (2022).[5] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-138. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2020).[6] Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2020(v), 56-69. Retrieved from [Link]
-
Zhang, J. L., et al. (2016).[7] Cu-Catalyzed and 4-HO-TEMPO-Mediated [3 + 3] Annulation of Commercially Available Amidines with Saturated Ketones. J. Org.[7] Chem., 81(24), 11994–12000. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. sciforum.net [sciforum.net]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Application Note: Preparation of Quinolone Antibiotic Intermediates via Enaminone-Directed Cycloaracylation (The Grohe Method)
Executive Summary
Fluoroquinolones represent one of the most successful and widely prescribed classes of synthetic broad-spectrum antibiotics. They exert their bactericidal activity by intercalating into the complex of bacterial DNA gyrase (topoisomerase II) or topoisomerase IV with cleaved DNA, stabilizing the complex and inducing lethal double-stranded DNA breaks[1]. The foundational architecture of these drugs—the 4-quinolone-3-carboxylic acid scaffold—is predominantly synthesized via the Grohe process , a highly efficient multi-stage cycloaracylation methodology developed by Klaus Grohe in 1975[2].
This application note provides an in-depth mechanistic and procedural guide to the preparation of quinolone intermediates using enaminones. It details the causality behind reagent selection, provides self-validating experimental protocols, and explores modern green chemistry optimizations for this critical pharmaceutical workflow.
Mechanistic Rationale: The Role of Enaminones
The synthesis of the quinolone core requires the precise assembly of a bicyclic system from acyclic precursors. The Grohe method achieves this by leveraging the unique electronic properties of enaminones (specifically, ethyl 3-(dimethylamino)acrylate)[3].
Causality in Reagent Selection
-
The "Push-Pull" Electronic System : Ethyl 3-(dimethylamino)acrylate features a strong electron-donating dimethylamino group conjugated with an electron-withdrawing ester group. This conjugation renders the
-carbon highly nucleophilic, allowing it to readily attack electrophilic ortho-haloaroyl chlorides (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) without the need for harsh thermodynamic forcing. -
The Leaving Group Dynamic : Once the aroyl enaminone intermediate is formed, the dimethylamino group transitions from an activating group to an excellent leaving group. When exposed to a primary amine (e.g., cyclopropylamine for ciprofloxacin), a rapid addition-elimination reaction occurs, replacing the dimethylamino group with the target N1 substituent.
-
S_NAr Activation : The final cyclization relies on an intramolecular Nucleophilic Aromatic Substitution (S_NAr). The carbonyl group of the enaminone strongly withdraws electron density from the aromatic ring, activating the ortho-halogen (usually fluorine or chlorine) for displacement by the newly introduced secondary amine nitrogen.
Fig 1. The Grohe-Zeller synthetic workflow for quinolone core construction via enaminones.
Experimental Methodologies
The following protocols describe the step-by-step synthesis of a standard fluoroquinolone intermediate (e.g., the ciprofloxacin core). These procedures are designed as self-validating systems , meaning the physical state of the reaction provides real-time feedback on its progress.
Protocol A: Synthesis of the Aroyl Enaminone Intermediate
Objective: Acylate ethyl 3-(dimethylamino)acrylate to form the stable enaminone intermediate.
-
Preparation : In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer and argon inlet, dissolve 1.0 equivalent of ethyl 3-(dimethylamino)acrylate in anhydrous solvent (traditionally toluene or acetonitrile).
-
Base Addition : Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the hydrolytic degradation of the enamine.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation : Dissolve 1.0 equivalent of the ortho-haloaroyl chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) in the reaction solvent. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Self-Validation & Monitoring : As the reaction proceeds, a dense white precipitate of triethylamine hydrochloride (TEA·HCl) will form. The visual accumulation of this salt is a direct indicator of reaction progress. Stir for an additional 2 hours at room temperature.
-
Workup : Filter the TEA·HCl salt. Concentrate the filtrate under reduced pressure to yield the aroyl enaminone as a viscous, highly conjugated yellow/orange oil. This intermediate is typically pure enough (>95%) to be used directly in the next step.
Protocol B: Amine Exchange and Intramolecular Cyclization
Objective: Introduce the N1 substituent and close the bicyclic ring via S_NAr.
-
Amine Exchange : Dissolve the crude aroyl enaminone in a polar aprotic solvent (e.g., DMF or a Deep Eutectic Solvent). Slowly add 1.1 equivalents of the primary amine (e.g., cyclopropylamine).
-
Self-Validation : The reaction is mildly exothermic. The evolution of dimethylamine gas (which can be detected via moistened pH paper turning blue at the flask opening) validates the successful addition-elimination exchange. Stir at room temperature for 2 hours.
-
Cyclization : To the same reaction vessel, add 2.0 equivalents of an inorganic base (e.g., anhydrous
). Elevate the temperature to 90–110 °C. Causality: The base deprotonates the newly introduced secondary amine, generating a strong nitrogen nucleophile. Heating provides the activation energy required to overcome the steric hindrance of forming the Meisenheimer complex during the S_NAr displacement of the ortho-halide. -
Isolation : After 4–6 hours, cool the mixture to room temperature and pour it into ice water. Adjust the pH to ~6.5 using dilute HCl.
-
Self-Validation : The target 4-quinolone-3-carboxylate ester will rapidly precipitate as a highly crystalline solid due to its rigid, planar structure and low aqueous solubility. Filter, wash with cold water, and dry under vacuum.
Fig 2. Mechanistic pathway of the base-catalyzed intramolecular S_NAr cyclization.
Optimization & Green Chemistry Perspectives
Historically, the Grohe process relied heavily on volatile and hazardous organic solvents such as toluene, dioxane, and dimethylformamide (DMF)[4]. Recent paradigm shifts in pharmaceutical manufacturing emphasize the transition toward sustainable reaction media.
Deep Eutectic Solvents (DESs)—such as mixtures of choline chloride and urea—have emerged as highly effective, biodegradable alternatives for the multi-step synthesis of fluoroquinolones[4]. DESs not only solubilize the highly polar enaminone intermediates but also stabilize the transition states during the S_NAr cyclization via extensive hydrogen-bonding networks.
Table 1: Comparison of Reaction Media for the Grohe Synthesis of Fluoroquinolones
| Reaction Parameter | Traditional Media (Toluene / DMF) | Green Media (DES: Choline Chloride/Urea) | Mechanistic / Practical Impact |
| Step 1 Yield (Acylation) | 85 – 90% | 75 – 82% | DES viscosity slightly limits mass transfer, requiring vigorous stirring. |
| Step 2 Yield (Amine Exchange) | > 95% | ~ 88% | DES hydrogen bonding stabilizes the leaving dimethylamine, slightly slowing kinetics. |
| Step 3 Yield (Cyclization) | 80 – 85% | 70 – 75% | DES eliminates the need for highly toxic DMF during the high-temperature S_NAr step. |
| Product Isolation | Requires solvent evaporation / extraction | Direct precipitation via water addition | DES is highly water-soluble; adding water crashes out the hydrophobic quinolone core instantly. |
| Sustainability Profile | Poor (High toxicity, volatile) | Excellent (Biodegradable, low vapor pressure) | DES significantly lowers the EcoScale penalty of the synthetic route[4]. |
References
-
Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience.[Link]
-
Cycloaracylation of Enamines. Part 1. Synthesis of 4-Quinolone-3-carboxylic Acids. Semantic Scholar / ChemInform.[Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]
Sources
Application Note: Michael-Type Addition & Cyclocondensation Protocols for (E)-Methyl 3-(dimethylamino)acrylate
This Application Note is designed for researchers and drug discovery scientists utilizing (E)-methyl 3-(dimethylamino)acrylate (MDMA) as a versatile C3-synthon. While formally a "Michael Acceptor," this reagent’s unique "push-pull" electronic structure dictates a reactivity profile distinct from simple acrylates, predominantly favoring Michael-Addition-Elimination (
Executive Summary & Reactivity Profile
(E)-Methyl 3-(dimethylamino)acrylate is a
- -Carbon (C3): Electrophilic center (Michael Acceptor). Reacts with nucleophiles (amines, hydrazines, carbanions).[1]
- -Carbon (C2): Nucleophilic center. Reacts with strong electrophiles (though this is less common in standard drug synthesis applications).
Critical Distinction: Unlike simple acrylates, the Michael addition of a nucleophile to this substrate is almost invariably followed by the elimination of dimethylamine . Therefore, "Michael Addition conditions" for this substrate are effectively Substitution conditions (
Mechanistic Pathway (The Cascade)
The following diagram illustrates the dominant reaction pathway used in the synthesis of pyrimidines, pyrazoles, and pyridines.
Experimental Protocols
Protocol A: Synthesis of Pyrimidines (Drug Scaffold Construction)
Application: Synthesis of kinase inhibitors, anticonvulsants (e.g., analogues of Rufinamide). Mechanism: Michael addition of amidine followed by cyclization.
Reagents:
-
Substrate: (E)-Methyl 3-(dimethylamino)acrylate (1.0 equiv).
-
Nucleophile: Guanidine HCl or Acetamidine HCl (1.1 equiv).
-
Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).
-
Solvent: Ethanol (EtOH) or DMF.
Step-by-Step Procedure:
-
Preparation of Free Base: In a dry reaction vial, suspend the amidine hydrochloride (1.1 equiv) in anhydrous EtOH (0.5 M concentration). Add NaOEt (1.2 equiv) and stir at room temperature for 15 minutes to generate the free base.
-
Michael Addition: Add (E)-methyl 3-(dimethylamino)acrylate (1.0 equiv) dropwise to the solution. The solution may turn yellow/orange.
-
Cyclocondensation: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Note: Reaction progress can be monitored by TLC (SiO2, EtOAc/Hexane). The disappearance of the enaminone spot (
) indicates conversion.
-
-
Workup:
Optimization Table: Solvent & Base Effects
| Solvent | Base | Temp (°C) | Yield (%) | Notes |
| Ethanol | NaOEt | 78 (Reflux) | 85-95 | Standard condition. Green & efficient. |
| DMF | 100 | 70-80 | Useful for insoluble amidines. Harder workup. | |
| Toluene | TEA | 110 | 40-60 | Slower reaction; requires acid catalyst sometimes. |
| Water | NaOH | 25-50 | <30 | Hydrolysis of ester competes with cyclization. |
Protocol B: Transamination (Enamine Exchange)
Application: Introducing chiral amines or anilines to the acrylate core without cyclization (Precursor synthesis).
Mechanism: Michael addition of amine
Reagents:
-
(E)-Methyl 3-(dimethylamino)acrylate (1.0 equiv).
-
Target Amine (e.g., Aniline, Benzylamine) (1.0–1.2 equiv).
-
Catalyst: Glacial Acetic Acid (0.1 equiv) or HCl (cat).
-
Solvent: Isopropanol or Toluene (or Neat).
Step-by-Step Procedure:
-
Mixing: Combine the enaminone and the target amine in Toluene (1.0 M).
-
Catalysis: Add 10 mol% Acetic Acid.
-
Expert Insight: The acid protonates the carbonyl or the amino group, facilitating the elimination of the volatile dimethylamine.
-
-
Reaction: Heat to 90–110°C .
-
Critical Step: If possible, use an open vessel or a Dean-Stark apparatus (if solvent volume allows) to drive off the generated dimethylamine gas (
). This Le Chatelier shift is crucial for high conversion.
-
-
Purification: Upon cooling, the product often crystallizes (if aromatic). If oil, simply evaporate solvent. The product is usually pure enough for subsequent steps.
Critical Parameters & Troubleshooting
Temperature Control
-
Low Temp (<20°C): Kinetic inhibition. The "push-pull" stability prevents reaction.
-
High Temp (>140°C): Polymerization of the acrylate or thermal decomposition.
-
Optimal Range: 70°C – 110°C is the "Goldilocks" zone for overcoming the activation energy of the initial Michael attack.
Nucleophile Selection
-
Hard Nucleophiles (Alkoxides): Tend to attack the ester (transesterification) rather than the
-carbon. Avoid strong alkoxides unless ring closure is immediate. -
Soft Nucleophiles (Thiols): Can undergo Michael addition but are reversible.
-
Nitrogen Nucleophiles: The most effective. Primary amines react faster than secondary amines due to sterics at the congested
-position.
By-product Management
-
Dimethylamine (
): This is the byproduct. In closed vessels, its accumulation can reverse the reaction. -
Solution: Use a nitrogen sweep or reflux with a drying tube to allow the gas to escape.
Safety Information (HSE)
-
Hazards: (E)-Methyl 3-(dimethylamino)acrylate is an irritant and potential sensitizer.
-
Dimethylamine Evolution: The reaction releases dimethylamine, which is toxic and has a strong fishy odor. All reactions must be performed in a fume hood.
-
Storage: Store at room temperature, sealed. Moisture sensitive (hydrolysis to formyl acetate derivatives).
References
-
Synthesis of Rufinamide (Triazole/Pyrimidine precursors)
-
General Enaminone Reactivity & Heterocycle Synthesis
- Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480.
-
Physical Properties & Safety Data
- Sigma-Aldrich Product Specification: (E)-Methyl 3-(dimethylamino)
-
Microwave-Assisted Michael Additions
- Portillo-Sarabia, J., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Journal of the Mexican Chemical Society, 2019.
Sources
Application Note: One-Pot Decarboxylative Synthesis of Methyl 3-(Dimethylamino)acrylate using DMF-DMA
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Strategic Overview & Mechanistic Rationale
Methyl 3-(dimethylamino)acrylate (MDMAA) is a highly versatile
While traditional syntheses often rely on the addition of dimethylamine to methyl propiolate—a route hampered by the high cost and instability of alkynes—a highly scalable, one-pot approach employs N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as both the methine and dimethylamino source.
The pKa Barrier & The Decarboxylative Solution:
Direct condensation of simple esters (like methyl acetate, pKa ~25) with DMF-DMA is energetically unfavorable and requires cryogenic conditions with extremely strong bases (e.g., LDA). To bypass this, our protocol utilizes an active methylene strategy via potassium monomethyl malonate[1]. The presence of the second carboxylate group drastically lowers the pKa of the methylene protons (pKa ~13), allowing facile deprotonation by mild bases like Triethylamine (Et
Reaction Pathway Visualization
Fig 1: Mechanistic pathway of decarboxylative enamination using DMF-DMA.
Materials and Reagents
Note: Strict anhydrous conditions must be maintained to prevent the hydrolysis of DMF-DMA.
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Notes |
| Potassium monomethyl malonate | Active Methylene Source | 1.00 | 156.18 | Hygroscopic; store under inert gas. |
| DMF-DMA | Electrophile / Enamine source | 1.50 | 119.16 | Use fresh; excess drives equilibrium. |
| Triethylamine (Et | Base / Activator | 1.20 | 101.19 | Distilled over CaH |
| Toluene (Anhydrous) | Solvent | N/A | 92.14 | Enables high-temp decarboxylation. |
| Dichloromethane (DCM) | Extraction Solvent | N/A | 84.93 | For downstream aqueous workup. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , utilizing physical and visual cues to ensure each mechanistic step has occurred successfully.
Phase 1: Reagent Assembly & Activation
-
Setup: Equip a 500 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Addition: Charge the flask with Potassium monomethyl malonate (15.6 g, 100 mmol) and anhydrous Toluene (150 mL).
-
Activation: Add Triethylamine (16.7 mL, 120 mmol) via syringe.
-
Causality: Et
N neutralizes the potassium salt, freeing the active malonate and maintaining a basic environment to prevent the acid-catalyzed degradation of the moisture-sensitive DMF-DMA.
-
Phase 2: Electrophilic Addition
-
Condensation: Dropwise add DMF-DMA (20.0 mL, 150 mmol) over 15 minutes at room temperature.
-
Causality: DMF-DMA is highly reactive towards the activated methylene. Controlled addition mitigates the initial exothermic condensation before thermal activation is applied.
-
Phase 3: Thermal Decarboxylation (Self-Validating Checkpoint)
-
Heating: Gradually heat the reaction mixture to 90–100 °C using an oil bath.
-
Self-Validating Checkpoint: As the internal temperature surpasses 80 °C, steady effervescence (CO
gas evolution) will begin. This is a direct visual proxy for the decarboxylation step. Maintain heating until gas evolution completely ceases (typically 4–6 hours).-
Causality: Heat provides the thermodynamic driving force for the cleavage of the carboxylate group, rendering the enamine formation irreversible.
-
Phase 4: Workup and Isolation
-
Solvent Removal: Cool the mixture to room temperature. Concentrate under reduced pressure to remove Toluene, unreacted DMF-DMA, and the methanol byproduct.
-
Causality: Removing methanol pushes any residual condensation equilibrium entirely to the product side.
-
-
Aqueous Wash: Dilute the crude residue with DCM (200 mL) and wash with distilled water (2 × 100 mL) to remove potassium salts and residual amine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Purify the crude product via vacuum distillation (bp ~115 °C at 0.5 mmHg) to afford the pure enamino ester.
Workflow Visualization
Fig 2: Step-by-step operational workflow for the one-pot synthesis and isolation.
Quantitative Data & Analytical Benchmarks
Compare your isolated product against the following standard analytical benchmarks to verify structural integrity.
| Parameter | Expected Outcome | Analytical Note |
| Appearance | Pale yellow liquid to low-melting solid | Discoloration (dark brown) indicates thermal degradation during distillation. |
| Yield | 75% – 85% | Losses primarily occur during aqueous phase extraction if emulsion forms. |
| Molecular Weight | 129.16 g/mol | Confirmed via LC-MS / GC-MS. |
| GC-MS (m/z) | 129 [M] | Base peak typically corresponds to the loss of the methoxy radical. |
| Characteristic trans-alkene coupling ( |
Troubleshooting & Process Optimization
-
Issue: Premature cessation of CO
evolution with low yield.-
Causality: The reaction medium may not be basic enough to keep the malonate fully active, or the DMF-DMA has hydrolyzed due to moisture.
-
Optimization: Ensure Toluene is strictly anhydrous. Add an additional 0.2 equivalents of Et
N and 0.3 equivalents of DMF-DMA, then resume heating.
-
-
Issue: Product degradation during distillation.
-
Causality:
-enamino esters are sensitive to prolonged thermal stress. -
Optimization: Utilize a high-vacuum, short-path distillation apparatus to lower the boiling point. Ensure the vacuum is stable (< 1 mmHg) before applying heat to the crude mixture.
-
References
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-dimethylamino acrylonitrile Source: Der Pharma Chemica / ResearchGate URL:[Link]
- WO2009089263A2 - Novel compositions and methods of use Source: Google Patents URL
Sources
Application Note: Transamination Reactions of Methyl 3-(dimethylamino)acrylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and validated protocols for the transamination of β-enamino esters.
Introduction & Chemical Context
Methyl 3-(dimethylamino)acrylate (CAS: 999-59-7) is a highly versatile, commercially available N,N-dimethyl enaminone. Structurally, it is characterized by a "push-pull" conjugated system where the electron-donating dimethylamino group and the electron-withdrawing methyl ester group activate the central alkene. This unique electronic topology makes the β-carbon highly susceptible to nucleophilic attack.
In drug development, this compound serves as a critical C3-building block for synthesizing complex heterocycles, including pyrazoles, pyrimidines, and fluoroquinolone antibiotics (such as ciprofloxacin and sparfloxacin)[1]. One of the most fundamental and synthetically useful transformations of methyl 3-(dimethylamino)acrylate is its transamination —the displacement of the dimethylamino group by a primary or secondary amine. This application note provides a deep dive into the causality, thermodynamics, and practical protocols for executing this transformation efficiently.
Mechanistic Insights: The Addition-Elimination Paradigm
To successfully optimize transamination, one must understand the underlying causality of the reaction. The transformation does not proceed via a direct SN2 displacement; rather, it follows a classic addition-elimination mechanism [2].
-
Nucleophilic Attack: The incoming amine attacks the electron-deficient β-carbon of the enaminone.
-
Intermediate Formation: A tetrahedral (often zwitterionic) intermediate is formed, temporarily breaking the extended conjugation.
-
Proton Transfer & Elimination: An intramolecular proton transfer occurs, followed by the collapse of the intermediate. The dimethylamino group is expelled as dimethylamine (
) gas.
Thermodynamic Driver: The critical factor driving this reversible reaction to completion is Le Chatelier's principle. Dimethylamine has a boiling point of ~7 °C. By conducting the reaction at elevated temperatures (70–100 °C) in an open or vented system, the
Mechanistic pathway of enaminone transamination via addition-elimination.
Experimental Design & Causality
The choice of reaction conditions depends entirely on the nucleophilicity of the incoming amine.
-
Aliphatic Amines (High Nucleophilicity): Primary and secondary aliphatic amines are sufficiently nucleophilic to attack the enaminone directly. These reactions can be performed under catalyst-free conditions using green solvents like water, ethanol, or ethyl lactate[4]. Ethyl lactate is particularly advantageous as it is biodegradable, amphiphilic, and possesses a high boiling point, allowing for safe heating[4].
-
Aromatic Amines / Anilines (Low Nucleophilicity): Due to the delocalization of their lone pair into the aromatic ring, anilines are poor nucleophiles. To facilitate the reaction, acid catalysis (e.g., p-Toluenesulfonic acid (TsOH) or Acetic acid) is required[5]. The acid protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the β-carbon and lowering the activation energy for the nucleophilic attack[6].
Quantitative Data Summary
The following table summarizes expected yields and optimal conditions based on amine class, synthesized from validated literature protocols[2][4][5].
| Amine Class | Example Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Primary Aliphatic | Benzylamine | None | Ethanol / Ethyl Lactate | 80 - 90 | 2 - 4 | 88 - 95% |
| Secondary Aliphatic | Morpholine | None | Ethyl Lactate | 90 | 3 - 5 | 85 - 92% |
| Primary Aromatic | Aniline | TsOH (10 mol%) | Toluene / Ethanol | 80 - 110 | 4 - 6 | 75 - 85% |
| Sterically Hindered | tert-Butylamine | AcOH (1.0 equiv) | Toluene | 110 | 8 - 12 | 60 - 70% |
Validated Experimental Protocols
The following protocols are designed to be self-validating. The physical state of the reaction (gas evolution) and TLC profiles serve as built-in checkpoints for success.
Protocol A: Catalyst-Free Transamination with Aliphatic Amines
Ideal for primary/secondary alkyl amines. Utilizes green chemistry principles.
Reagents:
-
Methyl 3-(dimethylamino)acrylate: 1.0 mmol (129.16 mg)
-
Aliphatic Amine (e.g., Benzylamine): 1.1 mmol
-
Solvent: Ethyl Lactate or Absolute Ethanol (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of methyl 3-(dimethylamino)acrylate in 3.0 mL of the chosen solvent.
-
Amine Addition: Add 1.1 mmol of the aliphatic amine dropwise at room temperature.
-
Heating & Gas Evolution (Crucial Step): Attach a reflux condenser, but ensure the system is vented to a fume hood exhaust (do NOT seal the system). Heat the mixture to 80–90 °C. Causality check: You may notice a slight fishy odor indicating the evolution of dimethylamine gas; this confirms the addition-elimination cycle is active.
-
Monitoring: After 2 hours, sample the reaction for TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting enaminone is strongly UV-active. Monitor until the starting material spot disappears.
-
Workup: Cool the mixture to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol. If it remains in solution, concentrate under reduced pressure, dissolve in ethyl acetate (10 mL), wash with water (2 x 5 mL) to remove residual ethyl lactate/amine, dry over anhydrous
, and evaporate. -
Purification: Purify via flash column chromatography or recrystallization if necessary.
Protocol B: Acid-Catalyzed Transamination with Anilines
Required for weakly nucleophilic aromatic amines.
Reagents:
-
Methyl 3-(dimethylamino)acrylate: 1.0 mmol (129.16 mg)
-
Aniline derivative: 1.2 mmol
-
Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H2O): 0.1 mmol (10 mol%)
-
Solvent: Toluene or Ethanol (4.0 mL)
Step-by-Step Methodology:
-
Preparation: Combine the enaminone (1.0 mmol), aniline (1.2 mmol), and TsOH (0.1 mmol) in a 10 mL round-bottom flask containing 4.0 mL of solvent.
-
Activation: The addition of TsOH protonates the enaminone, activating it. Stir at room temperature for 10 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene, 80 °C for ethanol) under a vented atmosphere.
-
Monitoring: Monitor via LC-MS or TLC. Aromatic transaminations typically require 4 to 6 hours.
-
Quenching & Workup: Once complete, cool to room temperature. Quench the acid catalyst by adding 5 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). -
Isolation: Combine the organic layers, wash with brine, dry over
, and concentrate in vacuo. Purify the crude residue via silica gel chromatography.
Workflow Visualization
Step-by-step experimental workflow for enaminone transamination.
References
1.[1] Arava, V. R., et al. "New reagents from N, N - Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-dimethylamino acrylate derivatives." Der Pharma Chemica. 2010. 2.[6] Wan, J., et al. "Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones." Synthesis. 2020. 3.[4] Gao, Y., et al. "Synthesis of enaminones containing diverse N,N-disubstitution via simple transamination: a study with sustainable catalyst-free operation." Research on Chemical Intermediates. 2017. 4.[3] Liu, Y., et al. "Tunable Synthesis of Disulfide-Functionalized Enaminones and 1,4-Thiazines via the Reactions of Enaminones and β-Aminoethanethiol." ACS Omega. 2017. 5.[5] Zhou, X., et al. "Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols." Frontiers in Chemistry. 2022. 6.[2] Svete, J., et al. "Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF 2 -β-Ketoiminates, and BF 2 -β-Diketonates." Molecules (MDPI). 2025.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of Methyl 3-(dimethylamino)acrylate
[1]
Product: Methyl 3-(dimethylamino)acrylate CAS: 924-99-2 Chemical Class: Enamino Ester (Push-Pull Alkene) Support Level: Tier 3 (Senior Application Scientist)[1]
Critical Identity Check (Read First)
Before proceeding, we must verify the chemical identity.[1] There is a frequent confusion in the field between this specific enamine and common radical monomers.[1]
| Feature | Methyl 3-(dimethylamino)acrylate (Your Compound) | 2-(Dimethylamino)ethyl acrylate (DMAEA) |
| Structure | ||
| Class | Enamino Ester (Stable alkene) | Acrylate Monomer (Radical reactive) |
| Primary Risk | Hydrolysis (Moisture sensitivity) | Radical Polymerization (Heat/Light) |
| Stabilizer | None (usually) or Base trace | MEHQ / Hydroquinone |
Diagnostic: If your compound smells strongly of "fish" (amines) and is turning into a yellow/orange oil or solid, you are likely dealing with Hydrolysis/Oligomerization of the enamine, not radical polymerization.[1]
The Degradation Mechanism: Why it "Polymerizes"
Users often report that this material "polymerizes" in storage.[1] Chemically, this is usually a misdiagnosis.[1] Unlike simple acrylates, this molecule is electron-rich and stable against radical polymerization.[1]
The solid/gum formation is caused by two distinct pathways:[1]
Pathway A: The "False" Polymerization (Freezing)[1]
-
Melting Point: ~10–12°C (varies slightly with purity).
-
Scenario: You store the bottle in a standard refrigerator (4°C).
-
Observation: The liquid solidifies.[1]
-
Resolution: This is physical freezing , not chemical degradation.[1] Gently warm to Room Temperature (20°C). If it melts back to a clear liquid, it is safe to use.[1]
Pathway B: Acid-Catalyzed Oligomerization (The Real Threat)
This compound is an Enamine .[1] Enamines are nucleophiles.[1] In the presence of moisture , they hydrolyze.[1]
-
Hydrolysis: Moisture attacks the enamine, releasing Dimethylamine (fishy smell) and forming Methyl formylacetate (unstable aldehyde).[1]
-
Self-Reaction: The released amine or trace acid catalyzes the remaining enamine molecules to attack each other (Michael-type addition), forming complex oligomers (deep yellow/brown gums).[1]
Figure 1: Distinguishing between physical freezing (safe) and chemical degradation (unsafe).[1]
Storage Protocol (The Golden Standard)[1]
To prevent the "gunking" (oligomerization), you must starve the reaction of its trigger: Moisture .[1]
Step-by-Step Storage Guide
-
Temperature Control:
-
Atmosphere (Crucial):
-
Container & Seals:
-
Handling:
Troubleshooting & FAQ
Q: The material has turned solid in the fridge. Is it ruined? A: Likely not. The melting point is near 12°C. Place it on the bench for 30 minutes. If it melts into a clear or slightly yellow liquid, it is perfect.[1] If it remains a sticky, dark brown gum at 25°C, it has degraded.[1]
Q: It has a strong fishy smell.[1] Is this normal? A: A faint amine odor is typical.[1] A strong, overpowering fishy smell indicates significant hydrolysis has occurred, releasing dimethylamine gas.[1] Check purity by NMR before using in sensitive steps.
Q: Can I add a radical inhibitor (like MEHQ) to stabilize it? A: No. MEHQ inhibits free-radical polymerization (for acrylates).[1] It does not stop moisture-induced hydrolysis or ionic oligomerization.[1] Adding acidic inhibitors might actually accelerate the degradation of this specific enamine.[1]
Q: The liquid turned dark yellow/orange. Can I distill it? A: Yes. Methyl 3-(dimethylamino)acrylate can be distilled under reduced pressure (vacuum).[1]
Quality Control (Self-Validation)
Before committing this reagent to a valuable synthesis, run this quick check:
| Test | Acceptance Criteria | Failure Mode (Degradation) |
| Visual | Clear to pale yellow liquid (or white solid).[1] | Dark brown/orange viscous oil or gum.[1] |
| Solubility | Soluble in DCM, Chloroform, Methanol.[1] | Insoluble particulates or gel strands.[1] |
| 1H-NMR (CDCl3) | Two doublets for vinyl protons (~7.5 & 4.5 ppm).[1] | Loss of vinyl signals; appearance of aldehyde peaks (~9-10 ppm).[1] |
References
-
Chemical Identity & Physical Properties
-
Enamine Stability Mechanisms
-
Distinction from Radical Monomers
-
Comparison with 2-(Dimethylamino)ethyl acrylate (CAS 2439-35-2).[1]
-
Technical Support Center: Purification of (E)-Methyl 3-(dimethylamino)acrylate
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the isolation and purification of (E)-methyl 3-(dimethylamino)acrylate (CAS: 999-59-7).
As a critical enaminone building block frequently utilized in the synthesis of fluoroquinolone antibacterials and various heterocyclic pharmaceutical intermediates[1], its purity directly impacts downstream reaction yields. Because enaminones are sensitive to thermal degradation and hydrolysis, vacuum distillation is the mandatory purification method. This guide synthesizes field-proven methodologies, physicochemical causality, and troubleshooting protocols to ensure optimal recovery and purity.
Physicochemical Properties & Distillation Parameters
Before initiating the distillation, it is critical to understand the thermal boundaries of the molecule. The compound exhibits a relatively high boiling point at atmospheric pressure, necessitating high-vacuum conditions to prevent thermal decomposition[2].
| Property | Value / Description |
| Chemical Name | (E)-methyl 3-(dimethylamino)acrylate |
| CAS Number | 999-59-7 |
| Molecular Weight | 129.16 g/mol |
| Boiling Point (Atmospheric) | ~163.6 °C at 760 mmHg[2] |
| Target Boiling Point (Vacuum) | ~70–85 °C at 1–2 mmHg |
| Appearance | Pale yellow to colorless liquid/low-melting solid |
| Sensitivities | Moisture (hydrolyzes to amine and aldehyde), High Heat |
Standard Operating Procedure (SOP): Vacuum Distillation Workflow
To establish a self-validating purification system, every step of this protocol relies on physical feedback (pressure stability, vapor temperature plateaus) to confirm success.
Equipment Preparation
-
Glassware Setup: Assemble a short-path distillation apparatus equipped with a short Vigreux column. Causality: The Vigreux column provides sufficient theoretical plates to separate residual solvents (like ethylene dichloride or methanol) while minimizing the pressure drop across the system, which is critical for high-vacuum operations.
-
Vacuum Integrity Check: Before loading the crude material, pull a vacuum on the empty, dry system. The system must hold a stable pressure of ≤ 2 mmHg. If the pressure fluctuates, reseat all standard taper joints with high-vacuum grease.
Distillation Protocol
-
Loading & Degassing: Transfer the crude (E)-methyl 3-(dimethylamino)acrylate into the distillation flask (fill no more than 50% capacity). Add a Teflon-coated magnetic stir bar. Apply vacuum slowly at room temperature to degas the mixture and remove highly volatile residual solvents.
-
Heating: Submerge the flask in a silicone oil bath. Gradually increase the bath temperature to ~100–110 °C. Crucial: Do not exceed a bath temperature of 120 °C, as enaminones will begin to polymerize or decompose at elevated skin temperatures.
-
Equilibration: Monitor the vapor temperature. You will observe an initial spike as residual low-boilers distill off (collect this as the "forerun").
-
Main Fraction Collection: Once the vapor temperature stabilizes (typically around 75–80 °C at 2 mmHg), swap the receiving flask to collect the main fraction. Self-Validation: A stable vapor temperature plateau at a constant vacuum level validates the purity of the fraction. If the temperature begins to drop while the vacuum remains constant, the target fraction is depleted.
-
Shutdown: Remove the heat source, allow the system to cool to room temperature under vacuum, and then carefully backfill the system with dry Argon or Nitrogen to prevent moisture ingress.
Caption: Workflow for the vacuum distillation of (E)-methyl 3-(dimethylamino)acrylate.
Troubleshooting & FAQs
Q1: My distillate is turning dark yellow or brown during collection. What is happening?
Cause: Thermal degradation. Enaminones synthesized via DMF-dimethyl sulfate adducts[3] can contain trace acidic or basic impurities that catalyze decomposition at high temperatures. Solution: Your oil bath temperature is too high, likely compensating for an inadequate vacuum. Ensure your vacuum pump can achieve < 2 mmHg. Lower the oil bath temperature to ≤ 110 °C. If the crude is highly impure, consider a quick silica gel plug filtration to remove catalytic salts before distillation.
Q2: The system pressure is fluctuating wildly, and the crude mixture is frothing into the condenser.
Cause: This is known as "bumping," caused by the rapid expansion of dissolved gases or residual extraction solvents (e.g., ethylene dichloride)[1] under sudden vacuum. Solution: Abort heating. Return the system to room temperature. Apply the vacuum incrementally using a bleed valve. Allow the mixture to stir vigorously under a mild vacuum for 30 minutes to fully degas before reapplying heat.
Q3: I am losing product yield, and I smell a strong, fishy odor when I open the apparatus.
Cause: Hydrolysis. (E)-methyl 3-(dimethylamino)acrylate is an enaminone. In the presence of trace moisture and heat, the carbon-nitrogen double bond undergoes hydrolysis, breaking down into methyl formylacetate and dimethylamine gas (the fishy odor). Solution: Ensure all glassware is oven-dried. Use a dry inert gas (Argon/N2) for backfilling. Ensure your vacuum pump is protected by a dry ice/acetone cold trap to prevent ambient moisture from back-streaming into the system.
Caption: Thermal hydrolysis pathway of enaminones leading to product degradation.
Q4: The product is becoming highly viscous or crystallizing in the water-cooled condenser.
Cause: While the methyl ester is typically a liquid at standard room temperature, highly pure fractions can become exceedingly viscous or form low-melting solids if the condenser water is too cold, leading to blockages. Solution: Drain the chilled water from the condenser and replace it with ambient or slightly warmed water (~25–30 °C). This provides enough of a thermal gradient to condense the vapor without freezing the purified product to the glass walls.
References
-
Der Pharma Chemica New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-dimethylamino acrylate derivatives URL:[Link]
Sources
removing unreacted dimethylamine from acrylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious bottleneck in monomer synthesis: the complete removal of unreacted dimethylamine (DMA) from acrylate reaction mixtures.
Because DMA is highly nucleophilic, volatile yet prone to forming strong hydrogen-bonded complexes, and capable of triggering unwanted aza-Michael additions, its residual presence can ruin downstream polymerizations. Standard evaporative techniques often fail or induce thermal degradation. This guide provides field-proven, self-validating methodologies to eliminate DMA while preserving the structural integrity of your sensitive acrylate products.
Strategic Workflow for Dimethylamine Removal
Before selecting a purification protocol, you must evaluate the hydrolytic stability and scalability of your specific acrylate ester. The decision matrix below outlines the logical progression for isolating pure monomer.
Decision matrix for selecting a dimethylamine removal strategy in acrylate synthesis.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does dimethylamine persist in my acrylate mixture even after extended vacuum evaporation? A1: While free DMA has a low boiling point (7 °C), it acts as a strong hydrogen-bond acceptor and donor (as a secondary amine). In acrylate synthesis, it frequently forms stable azeotropes or tightly bound complexes with polar solvents (like DMF or DMSO) and the synthesized monomers. Furthermore, subjecting the mixture to extended thermal stress during vacuum distillation increases the risk of a thermally induced Cope elimination, which cleaves the amine oxide intermediates into unwanted vinyl acrylate byproducts and hydroxy dimethylamine[1].
Q2: I tried a standard 1M HCl aqueous wash to remove the amine, but my acrylate yield dropped by 40%. What happened? A2: Acrylate esters are highly susceptible to acid-catalyzed hydrolysis. When you use a strong acid like 1M HCl under the vigorous mixing required for biphasic extraction, you protonate the carbonyl oxygen of the acrylate. This makes the ester highly electrophilic and prone to rapid hydrolysis into acrylic acid and the corresponding alcohol. To prevent this, you must rely on milder extraction conditions—such as a Copper (II) Sulfate wash—which traps DMA as a water-soluble coordination complex without requiring extreme pH shifts[2].
Q3: My target acrylate is highly water-sensitive. How can I remove DMA without an aqueous workup? A3: You have two primary non-aqueous alternatives. The first is using a strong acidic cation exchange scavenger resin, which protonates and irreversibly binds the DMA onto a solid support that can simply be filtered away[3]. The second is "Chemical Trapping," where a sacrificial electrophile (like sodium acrylate or acrylic acid) is added to the mixture. The trap undergoes a rapid aza-Michael addition with the unreacted DMA, forming a highly polar, non-volatile adduct that is easily partitioned or precipitated away from your product[4][5].
Part 2: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step until the specified validation check confirms the mechanistic success of the current step.
Protocol A: Mild Copper (II) Sulfate Wash (For water-stable acrylates)
Causality: Copper (II) ions act as a Lewis acid, forming a deep blue, highly water-soluble coordination complex with the secondary amine (DMA) ligand. This effectively pulls the amine into the aqueous phase at a near-neutral pH, thereby protecting the delicate acrylate ester from acid-catalyzed hydrolysis[2].
-
Dilution: Dilute the crude acrylate reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~0.2 M.
-
Complexation Wash: Transfer to a separatory funnel and add an equal volume of 10% (w/v) aqueous CuSO₄ solution.
-
Extraction & Validation: Shake vigorously and allow the phases to separate.
-
Self-Validation Check: The aqueous layer must turn a distinct deep blue or purple color. This colorimetric shift is the physical proof that DMA is actively complexing with the copper ions[2].
-
-
Phase Separation: Drain the colored aqueous layer. Repeat the CuSO₄ wash until the aqueous layer remains pale blue (indicating the complete depletion of free DMA).
-
Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.
Protocol B: Scavenger Resin Treatment (For water-sensitive acrylates)
Causality: Macroporous sulfonic acid resins (e.g., Amberlyst-15) provide a high surface area for rapid proton exchange in organic solvents. By exchanging their acidic proton for the DMA cation, the amine is immobilized on the solid phase, entirely bypassing the need for hydrolytic aqueous workups[3].
-
Resin Preparation: Pre-wash the strong acidic cation exchange resin with your reaction solvent (e.g., anhydrous THF or DCM) to remove trapped moisture and swelling agents.
-
Scavenging: Add 3.0 to 4.0 molar equivalents of the resin (relative to the estimated unreacted DMA) directly to the crude organic mixture.
-
Agitation & Validation: Stir gently at room temperature for 2–4 hours.
-
Self-Validation Check: Pull a 50 µL aliquot of the supernatant and analyze via ¹H NMR or GC-MS. The complete disappearance of the characteristic N-CH₃ singlet (typically around ~2.2 ppm in NMR) confirms the DMA has been successfully sequestered[2].
-
-
Filtration: Filter the mixture through a sintered glass funnel to remove the spent resin. Wash the resin cake with 2 column volumes of clean solvent to recover any physically trapped acrylate product.
-
Concentration: Concentrate the combined filtrates under reduced pressure.
Protocol C: Chemical Trapping with Sacrificial Acrylate (For large-scale or complex mixtures)
Causality: In scenarios where distillation causes spontaneous polymerization and aqueous washes cause yield erosion, adding a highly reactive, sacrificial acrylate (like sodium acrylate) covalently traps the volatile DMA. The resulting β-amino propionate adduct is highly polar and easily separated from the less polar target product[4][5].
-
Trapping Agent Addition: To the crude reaction mixture (typically in a polar aprotic solvent like DMSO), add 2.0 equivalents of sodium acrylate or acrylic acid relative to the residual DMA.
-
Incubation & Validation: Heat the mixture gently to 60 °C for 2–3 hours.
-
Self-Validation Check: Monitor the reaction via ¹H NMR. You must observe the complete consumption of the free DMA peak and the emergence of new aliphatic signals corresponding to the Michael adduct[5].
-
-
Partitioning: Cool the mixture to 20 °C. Add water and extract with methyl tert-butyl ether (MTBE). The polar DMA-acrylate adduct will remain entirely partitioned in the aqueous phase[5].
-
Isolation: Wash the MTBE layer with brine, dry, and concentrate to yield the purified target acrylate.
Part 3: Quantitative Data Presentation
Use the following data table to benchmark your chosen strategy against industry standards for DMA removal.
| Removal Method | DMA Removal Efficiency | Acrylate Hydrolysis Risk | Scalability | Best Use Case |
| Mild Acidic Wash (5% AcOH) | 90 - 95% | Moderate | High | Robust, sterically hindered acrylates |
| Copper (II) Sulfate Wash | > 98% | Low | High | Water-stable acrylates requiring visual confirmation |
| Cation Exchange Resin | > 99% | None | Medium | Highly water-sensitive or easily hydrolyzable acrylates |
| Chemical Trapping (Na-Acrylate) | ~ 100% | None | High | Large-scale synthesis; distillation-sensitive products |
References
- "Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination", Organic Process Research & Development - ACS Publications.
- "Removal of dimethylamine byproducts from 2-(Dimethylaminomethylene)cyclohexanone reactions", Benchchem.
- "Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination", American Chemical Society.
- "2-DIMETHYLAMINOETHYL ACRYLATE POLYMERS AND THEIR PREPARATION METHOD", European Patent Office - EP 4159769 A1.
- "Capability of cation exchange technology to remove proven N-nitrosodimethylamine precursors", ResearchGate.
Sources
Technical Support Center: Troubleshooting the Basic Hydrolysis of Methyl 3-(dimethylamino)acrylate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Welcome to the technical support guide for the basic hydrolysis of methyl 3-(dimethylamino)acrylate. This substrate is a highly versatile building block in pharmaceutical synthesis, but it is notoriously sensitive to harsh hydrolytic conditions[1]. This guide is designed to help you navigate the mechanistic pitfalls of this reaction, troubleshoot common isolation issues, and execute a self-validating experimental protocol.
Mechanistic Overview: The "Push-Pull" Dilemma
Methyl 3-(dimethylamino)acrylate is a classic "push-pull" alkene (
This electronic delocalization creates two competing electrophilic sites for hydroxide (
-
Path A (Desired - Ester Saponification): Attack at the ester carbonyl carbon yields the desired 3-(dimethylamino)acrylic acid. However, the resonance-donated electron density significantly reduces the electrophilicity of this carbonyl, making the reaction kinetically slower than the hydrolysis of typical aliphatic esters.
-
Path B (Undesired - Enamine Hydrolysis): Attack at the
-carbon (C3) via conjugate addition. The hydroxide adds to the -carbon, forming a tetrahedral intermediate that collapses to eliminate dimethylamine gas, yielding methyl 3-hydroxyacrylate (which tautomerizes to methyl malonaldehydate) and completely destroying the enamine moiety.
Pathway Visualization
Figure 1: Competing pathways in the basic hydrolysis of methyl 3-(dimethylamino)acrylate.
Diagnostic FAQs
Q1: My reaction is extremely slow, and starting material remains after 24 hours. Should I increase the temperature or add more NaOH?
A: Do not heat the reaction or use excess NaOH. While the push-pull resonance slows down ester saponification, adding thermal energy or excess hydroxide disproportionately accelerates the conjugate addition at the
Q2: My crude NMR shows a singlet at ~9.5 ppm, and the reaction emitted a fishy odor. What happened?
A: You have experienced complete enamine hydrolysis. The fishy odor is dimethylamine gas (
Q3: The starting material is consumed, but I cannot extract the product from the aqueous phase using ethyl acetate. How do I isolate it? A: 3-(dimethylamino)acrylic acid is highly polar and exhibits zwitterionic characteristics, making it highly water-soluble. Standard liquid-liquid extraction with non-polar solvents will fail. You must carefully adjust the pH to its isoelectric point (pH ~4.5–5.0) to minimize water solubility, and extract with a highly polar organic solvent like n-butanol, or utilize lyophilization.
Reaction Conditions & Quantitative Outcomes
The table below summarizes the typical quantitative outcomes when varying the hydrolysis conditions.
| Base System | Temperature | Equivalents | Primary Outcome | Causality / Mechanism |
| NaOH (aq) | Reflux (100 °C) | 2.0 - 3.0 eq | < 5% Yield (Complete degradation) | High thermal energy and excess |
| NaOH (aq/MeOH) | 25 °C | 1.5 eq | ~40-50% Yield (Mixed products) | Competitive rates between carbonyl saponification and enamine hydrolysis result in an inseparable mixture of the desired acid and malonaldehyde derivatives. |
| LiOH (THF/MeOH/H2O) | 0 °C to 25 °C | 1.05 eq | > 85% Yield (Clean conversion) |
Self-Validating Experimental Protocol: LiOH-Mediated Hydrolysis
This protocol utilizes a mild
Step 1: Solvent Preparation
-
Action: Prepare a 3:1:1 (v/v/v) mixture of Tetrahydrofuran (THF), Methanol, and Deionized Water.
-
Validation Check: The mixture must be completely monophasic and clear. If phase separation occurs, verify the purity of your THF.
Step 2: Substrate Dissolution
-
Action: Dissolve methyl 3-(dimethylamino)acrylate (1.0 eq) in the solvent mixture (approx. 10 mL per mmol of substrate).
-
Validation Check: The solution should form a pale yellow, homogeneous liquid.
Step 3: Temperature Control & Base Addition
-
Action: Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes. Add Lithium Hydroxide monohydrate (
, 1.05 eq) in a single portion. -
Validation Check: The solid should dissolve within 5-10 minutes. Crucial: No fishy odor (dimethylamine) should be detectable. If an odor is present, your cooling bath is insufficient, and enamine cleavage has begun.
Step 4: Reaction Monitoring
-
Action: Stir at 0 °C for 1 hour, then allow the reaction to warm to 25 °C. Monitor via TLC (Eluent: 50% EtOAc/Hexane).
-
Validation Check: The starting material spot (
) should completely disappear, replaced by a baseline spot (the lithium salt of the product).
Step 5: Workup & Isoelectric Acidification
-
Action: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove THF and Methanol. Cool the remaining aqueous phase to 0 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 4.5–5.0.
-
Validation Check: Use a calibrated pH meter. Because the product is zwitterionic, over-acidification (pH < 3) will protonate the dimethylamino group, pulling the product irreversibly back into the aqueous phase as a hydrochloride salt.
Step 6: Extraction & Isolation
-
Action: Extract the aqueous layer 5 times with n-butanol (or 10% Methanol in Dichloromethane). Combine the organic layers, dry over
, and concentrate under high vacuum. -
Validation Check: Run a crude
NMR. The isolated solid must lack the 9.5 ppm aldehyde peak, confirming the enamine moiety remains fully intact.
References
- Ethyl 3-(N,N-dimethylamino)
- Source: google.
- Source: googleapis.
Sources
optimal storage temperature for (E)-methyl 3-(dimethylamino)acrylate
Technical Support Center: (E)-Methyl 3-(dimethylamino)acrylate
Topic: Optimal Storage & Handling Guide
CAS: 924-99-2 (Generic/E-isomer) | Formula:
Executive Summary: The "Phase-Change" Challenge
(E)-Methyl 3-(dimethylamino)acrylate presents a unique storage challenge due to its melting point of 17–18°C .[1] At standard laboratory temperatures (20–25°C), it exists as a liquid; however, during shipping or cold storage, it solidifies.
The Golden Rule: For maximum stability and shelf-life extension, store this compound at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). While often shipped at room temperature, long-term exposure to ambient heat and moisture accelerates hydrolysis and E/Z isomerization.[1]
Part 1: Storage Fundamentals
Temperature & Physical State
| Storage Condition | Physical State | Stability Rating | Recommendation |
| -20°C (Freezer) | Solid | [1] ★★★★★ (Excellent) | Best for Long-Term (>6 months). Prevents hydrolysis and isomerization. |
| 2–8°C (Fridge) | Solid | [1] ★★★★☆ (Good) | Recommended Standard. Keeps compound solid, minimizing surface area for oxidation. |
| 20–25°C (Room Temp) | Liquid | ★★☆☆☆ (Fair) | Acceptable for short-term (<1 month).[1] Risk of slow hydrolysis and yellowing. |
The Moisture Factor (Hydrolysis Risk)
This compound is an enaminone (enamine conjugated with an ester). While more stable than simple enamines, it is susceptible to hydrolysis.
-
Mechanism: Moisture attacks the
-carbon, cleaving the molecule into methyl formylacetate (or its aldehyde tautomer) and dimethylamine . -
Prevention: Always store under inert gas (Nitrogen/Argon). If the bottle is opened in humid air, backfill with inert gas before resealing.
Light Sensitivity (Isomerization)
The (E)-isomer is thermodynamically stable, but exposure to UV or broad-spectrum light can induce photo-isomerization to the (Z)-isomer.[1]
-
Protocol: Store in amber glass vials or wrap clear containers in aluminum foil.
Part 2: Troubleshooting & FAQs
Q1: "I received the bottle and it's a solid, but the SDS says liquid. Is it degraded?"
Answer: No, it is likely physically intact.
-
Root Cause: The melting point is 17–18°C .[2][3][4][5][6] If your receiving dock or the shipping truck was below this temperature, the product solidified.
-
Action:
-
Allow the container to warm to room temperature (~25°C) naturally.
-
Do not apply high heat (heat gun) as this can promote polymerization or thermal decomposition.
-
Once liquefied, mix gently to ensure homogeneity before dispensing.
-
Q2: "My clear liquid has turned yellow/orange. Can I still use it?"
Answer: Proceed with caution.
-
Root Cause: Yellowing indicates oxidation of the amine moiety or trace polymerization/oligomerization . This is common in enaminones stored without inert gas.
-
Diagnosis: Run a
H NMR.-
Look for the vinyl doublets at
7.5 and 4.5 ppm (approx). -
New peaks in the aliphatic region suggest degradation products.
-
-
Resolution: If purity is >95%, it may be usable for crude reactions. For sensitive catalysis or GMP steps, repurify via vacuum distillation.
Q3: "How do I handle the E/Z isomerism?"
Answer:
-
Context: The (E)-isomer (trans) is the standard commercial form.[1] In solution, particularly in polar solvents, E/Z equilibration can occur, catalyzed by acid traces or heat.
-
Impact: For most nucleophilic substitution reactions (e.g., displacing the dimethylamino group), the isomer ratio is irrelevant as the intermediate equilibrates.
-
Control: If stereochemistry is critical for a cycloaddition step, keep the reaction temperature low (<0°C) and avoid acidic media.
Part 3: Visual Technical Guides
Figure 1: Storage Decision Logic
A self-validating workflow to determine the optimal storage location based on usage frequency.[1]
Caption: Decision tree for managing the phase-change behavior of (E)-Methyl 3-(dimethylamino)acrylate.
Figure 2: Degradation Pathways
Understanding the chemical risks of improper storage.
Caption: Primary degradation modes. Hydrolysis is the dominant risk in humid environments.
Part 4: Physical Properties Reference
| Property | Value | Notes |
| Melting Point | 17–18°C | Defines the solid/liquid boundary.[1][2][3][4][5][6] |
| Boiling Point | 118–121°C (at 10 hPa) | Distillable under vacuum for purification. |
| Density | 1.00 g/mL | Easy volumetric dispensing when liquid. |
| Solubility | Soluble in Methanol, DCM | Slightly soluble in water (with hydrolysis). |
| Flash Point | 105°C | Class IIIB Combustible Liquid. |
References
-
ChemicalBook. (2024). Ethyl 3-(N,N-dimethylamino)acrylate Physical Properties and MSDS. Retrieved from [1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-(dimethylamino)acrylate. Retrieved from [1][6]
-
National Institute of Standards and Technology (NIST). (2023). Methyl 3-(dimethylamino)acrylate Gas Phase Data. Retrieved from [1]
-
BLD Pharm. (2024). Product Analysis: (E)-Methyl 3-(dimethylamino)acrylate. Retrieved from [1]
Sources
- 1. 924-99-2|Ethyl 3-(dimethylamino)acrylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Stabilizing Agents for 3-(Dimethylamino)acrylate Esters
The following technical support guide addresses the stabilization of 3-(dimethylamino)acrylate esters using MEHQ (Hydroquinone monomethyl ether) .
Important Technical Distinction: This guide addresses 3-(dimethylamino)acrylate esters (Enamines, e.g., Ethyl 3-(dimethylamino)acrylate, CAS 924-99-2). However, due to frequent nomenclature confusion in the field, specific warnings are included for 2-(dimethylamino)ethyl acrylate (DMAEA) , a structurally different monomer that is significantly more reactive and dependent on MEHQ.
Topic: MEHQ Stabilization & Troubleshooting Audience: Process Chemists, Formulation Scientists, Drug Development Researchers Status: Active Guide
Part 1: Core Mechanism & Fundamentals (FAQ)
Q1: How exactly does MEHQ stabilize 3-(dimethylamino)acrylate esters?
A: MEHQ (4-Methoxyphenol) functions as a radical scavenger , but it is not a standalone inhibitor. It operates via a co-inhibition mechanism that strictly requires the presence of dissolved oxygen.
-
Radical Formation: Spontaneous free radicals (
) form in the ester due to heat, light, or trace metal impurities. -
Oxygenation: Dissolved oxygen (
) reacts with these carbon-centered radicals to form peroxy radicals ( ). -
Scavenging: MEHQ donates a hydrogen atom to the peroxy radical, neutralizing it into a stable peroxide and converting the MEHQ into a stabilized phenoxy radical.
Critical Insight: If you store these esters under a pure nitrogen blanket (anoxic conditions), MEHQ becomes ineffective. The carbon radicals (
Q2: Why is my ester turning yellow/brown during storage?
A: Color formation is often a side effect of the inhibitor itself, not necessarily polymer degradation.
-
Cause: The MEHQ phenoxy radical (formed after scavenging a radical) can couple or oxidize further into quinones (e.g., 1,4-benzoquinone), which are highly colored (yellow to brown).
-
Diagnostic: If the material is colored but the viscosity has not increased (no polymerization), the stabilizer is doing its job—sacrificing itself to protect the monomer.
-
Action: Verify purity via GC/HPLC. If purity is acceptable, the color can often be removed via a quick alumina plug filtration (see Protocol B).
Part 2: Troubleshooting Scenarios
Scenario A: Spontaneous Polymerization (The "Popcorn" Effect)
Issue: The material solidifies or gels unexpectedly in the drum or reactor.
| Potential Cause | Diagnostic Question | Corrective Action |
| Oxygen Depletion | Did you sparge with pure Nitrogen? | Immediate: Switch to "Lean Air" (5-8% |
| Overheating | Was the storage temp > 30°C? | Store at < 25°C . Higher temps increase radical flux beyond MEHQ's scavenging rate. |
| Inhibitor Depletion | Is the material > 6 months old? | Test MEHQ concentration (HPLC). Replenish if < 100 ppm (or spec limit). |
| Moisture (Enamine Specific) | Is the container unsealed? | 3-(dimethylamino)acrylates are enamines and hydrolyze with water. Ensure moisture-tight seals. |
Scenario B: Distillation Difficulties
Issue: Polymerization occurs in the column or reboiler during purification.
Root Cause: Boiling strips oxygen from the liquid phase, disabling MEHQ. Solution:
-
Air Sparge: Introduce a slow bleed of air (or lean air) into the pot during distillation.
-
Pot Inhibitor: Add a high-boiling inhibitor (e.g., PTZ - Phenothiazine) to the pot that doesn't rely as heavily on oxygen, keeping MEHQ for the distillate.
-
Vacuum Control: Use high vacuum to lower the boiling point below 100°C to reduce thermal radical generation.
Part 3: Visualization of Mechanism
The following diagram illustrates the critical dependency of MEHQ on Oxygen.
Caption: Figure 1. The MEHQ inhibition cycle showing the mandatory role of Oxygen in intercepting radicals before polymerization.
Part 4: Self-Validating Protocols
Protocol A: MEHQ Removal (Caustic Wash)
Purpose: To remove MEHQ prior to polymerization or sensitive catalysis (e.g., Heck coupling).
Principle: MEHQ is a phenol (
Step-by-Step:
-
Preparation: Dissolve the acrylate ester in a non-miscible solvent (e.g., Ethyl Acetate or Toluene) if it is not already a liquid or if density separation is difficult.
-
Wash 1 (Activation): Add an equal volume of 5% NaOH (aq) or 5% NaHCO₃ . Shake vigorously for 2 minutes.
-
Validation: The aqueous layer should turn yellow/brown (oxidized MEHQ salt).
-
-
Separation: Allow layers to settle. Drain the aqueous (bottom) layer.
-
Wash 2 (Polishing): Repeat with fresh base until the aqueous layer remains colorless.
-
Wash 3 (Neutralization): Wash the organic layer with Brine (saturated NaCl) to remove residual base and water.
-
Drying: Dry over anhydrous
and filter. -
Storage: Use immediately. Warning: The monomer is now unstable and will polymerize if left at room temperature.
Protocol B: Rapid MEHQ Removal (Adsorption)
Purpose: For small-scale, anhydrous removal. Materials: Inhibitor Remover Columns (commercial pre-packed) or Activated Basic Alumina.
-
Pack: Fill a glass column with activated basic alumina (approx. 10g per 100g monomer).
-
Pass: Flow the monomer through the column by gravity or slight pressure.
-
Validate: Spot the eluent on a TLC plate alongside the raw monomer. Visualize with UV or Iodine. MEHQ stays at the baseline; monomer moves with solvent front.
Part 5: Critical Safety & Storage Data
| Parameter | Specification | Reason |
| Storage Temp | < 25°C (Ideal: 4-10°C) | Minimizes thermal radical generation. |
| Headspace | 10-20% Air | Provides the oxygen reservoir necessary for MEHQ function. |
| Material Compatibility | Stainless Steel (304/316), HDPE | Avoid mild steel (iron ions catalyze radical formation). |
| Shelf Life | 6-12 Months | MEHQ is slowly consumed over time. |
Expert Note on 3-(dimethylamino)acrylates (Enamines):
Unlike standard acrylates, the 3-amino derivatives (e.g., CAS 924-99-2) are enamines . They are electronically different. While MEHQ protects against radical polymerization, these compounds are also sensitive to hydrolysis (reacting with moisture to form the
-
Check: If your "polymer" is actually a white solid precipitate in the bottom of the bottle, it might be the hydrolysis product, not a radical polymer. Verify by checking solubility in water (hydrolysis salts are water-soluble; crosslinked polymers are not).
References
- Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.
Technical Support Center: (E)-Methyl 3-(dimethylamino)acrylate Handling & Stability
This technical support guide addresses the handling, storage, and troubleshooting of (E)-methyl 3-(dimethylamino)acrylate (CAS: 20664-47-5).
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Moisture Sensitivity & Hydrolytic Stability Management
Introduction: The "Push-Pull" Stability Paradox
(E)-Methyl 3-(dimethylamino)acrylate is a
The Critical Insight: While this conjugation provides significantly higher stability than simple enamines, it creates a false sense of security. The compound is not hygroscopic in the traditional sense (it doesn't turn into a puddle instantly), but it is hydrolytically unstable over time. Moisture acts as a catalyst for degradation, not just a contaminant, slowly reverting the molecule to its precursors or oligomerizing it.
Module 1: Storage & Handling (The Prevention Phase)
FAQ: Storage Protocols
Q: I received the bottle at ambient temperature. Is the compound compromised? A: Likely not, if the seal is intact. Short-term exposure (days) to ambient temperature is acceptable if the atmosphere is dry. However, for long-term storage, we strictly recommend -20°C under an inert atmosphere (Argon/Nitrogen) .
Q: Why does the color change from white/pale yellow to deep orange/brown? A: This is the primary visual indicator of moisture-induced degradation .
-
Hydrolysis: Trace water attacks the
-carbon. -
Fragmentation: The molecule cleaves into dimethylamine and methyl 3-oxopropanoate (formyl acetate).
-
Oligomerization: The liberated aldehyde/enol species are highly reactive and self-condense, forming colored oligomers.
Q: Can I store it in a solution? A: Avoid this if possible. If necessary, store in anhydrous toluene or DCM over activated 4Å molecular sieves. Avoid protic solvents (methanol, ethanol) for storage, as transamination or transesterification can occur slowly.
Protocol: The "Dry-Transfer" Technique
Use this workflow to aliquot the reagent without introducing atmospheric moisture.
Figure 1: Inert gas handling workflow to prevent moisture ingress during aliquoting.
Module 2: Reaction Optimization (The Execution Phase)
Troubleshooting Reaction Failures
Scenario: You are using the reagent to synthesize a heterocycle (e.g., a pyridine or pyrimidine) via a condensation reaction, but the yield is low (<30%).
| Symptom | Diagnosis | Corrective Action |
| Missing Signals in NMR | The enamine C=C doublets (typically | Complete Hydrolysis. The reagent decomposed before reaction. Check solvent water content (Karl Fischer titration). |
| New Singlet at | Appearance of free dimethylamine or its salt. | Acid Contamination. Acid catalyzes hydrolysis. Ensure the reaction vessel is base-washed or add a scavenger (e.g., |
| Product is "Sticky" | Polymerization of the in situ generated formyl acetate. | Wet Reagent. Purify the starting material by vacuum distillation or recrystallization (if solid) before use. |
The "Self-Validating" Setup
To ensure the reagent is active before committing valuable starting materials:
-
Take a
H NMR aliquot of the reagent in . -
Check the Integral Ratio:
-
N-Me protons (
2.9 ppm, 6H) -
Vinyl protons (two doublets,
5.0 and 7.5 ppm, 1H each) -
Methoxy protons (
3.7 ppm, 3H)
-
-
Pass Criteria: If the vinyl region shows complex multiplets or the N-Me signal has shifted/broadened, re-purify .
Module 3: Scientific Mechanism (The "Why")
Understanding the degradation mechanism allows you to predict when moisture will be fatal to your experiment.
Hydrolysis Pathway
The degradation is not a simple dissolution; it is a chemical reaction that destroys the pharmacophore.
Figure 2: Acid-catalyzed hydrolysis pathway of
Key Takeaway: The reaction is reversible but equilibrium favors hydrolysis in the presence of excess water or acid. In anhydrous conditions, the equilibrium shifts firmly to the enamine.
References
-
Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)acrylate Product Specification & Storage. Retrieved from
-
Brandt, C. A., et al. (2004).[1][2] Efficient Synthetic Method for
-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558. (Demonstrates synthesis conditions and stability factors). Retrieved from -
National Institute of Standards and Technology (NIST). Methyl 3-(dimethylamino)acrylate Chemical Properties. Retrieved from
Sources
Technical Support Center: Methyl 3-(dimethylamino)acrylate Isomer Management
The following Technical Support Guide is designed for researchers and process chemists working with Methyl 3-(dimethylamino)acrylate . It addresses the specific challenges of handling "push-pull" enamino esters, where the low rotational barrier and sensitivity to hydrolysis create unique separation difficulties.
Case ID: E/Z-SEP-001
Topic: Separation, Identification, and Stabilization of Isomers
Molecule Class:
Core Concept: The "Push-Pull" Challenge
Before attempting separation, it is critical to understand why this separation is difficult. Methyl 3-(dimethylamino)acrylate is not a standard alkene. It is a push-pull system :
-
Push: The electron-donating dimethylamine group.
-
Pull: The electron-withdrawing ester group.
This electronic arrangement creates a resonance contributor (zwitterionic form) that significantly reduces the double-bond character of the C=C bond.
Mechanism of Instability
The reduced double-bond character lowers the rotational energy barrier (
Figure 1: The resonance contribution reduces double-bond character, facilitating thermal isomerization and acid sensitivity.
Identification: Is it E or Z?
User Question: "I have two spots on TLC or two sets of peaks in NMR. Which isomer is which?"
For methyl 3-(dimethylamino)acrylate, the thermodynamically stable isomer is the (E)-isomer .
-
CIP Priority: The (E)-isomer places the bulky
and groups on opposite sides (trans-diequatorial-like arrangement). -
Sterics: The (Z)-isomer suffers from significant steric clash between the dimethylamino group and the ester carbonyl.
Quick Reference: 1H NMR Diagnostics
The most reliable method to distinguish them is the vicinal coupling constant (
| Feature | (E)-Isomer (Major) | (Z)-Isomer (Minor) |
| Geometry | Trans-like (N and COOMe opposite) | Cis-like (N and COOMe same side) |
| 12.0 – 13.5 Hz | 7.0 – 8.5 Hz | |
| Chemical Shift ( | Typically Downfield ( | Typically Upfield ( |
| Physical State | Often Crystalline Solid | Often Oil / Amorphous |
Note: Unlike secondary enamines (which have an N-H), tertiary enamines like this one cannot form intramolecular Hydrogen bonds. Therefore, the (Z)-isomer has no stabilizing force to counteract the steric clash, making it significantly less stable.
Troubleshooting Separation Protocols
Scenario A: "My compound degrades or merges on the column."
Diagnosis: You are likely using standard acidic silica gel.[1] The silanol groups (
Protocol: Neutralized Flash Chromatography To separate the isomers or purify the mixture without degradation, you must neutralize the stationary phase.
-
Mobile Phase Prep: Add 1% Triethylamine (Et
N) to your hexane/ethyl acetate mobile phase. -
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the Et
N-containing solvent before loading your sample. -
Loading: Load the sample as a liquid (if oil) or dissolved in a minimal amount of mobile phase + 0.5% Et
N. Do not use dry-loading on standard silica. -
Elution: Run the column. The Et
N shields the acidic sites.-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.
-
Scenario B: "I need to process >10g. Chromatography is too expensive."
Diagnosis: Bulk separation requires exploiting physical property differences.
Protocol: Selective Crystallization (Recommended for E-isomer) Since the (E)-isomer is more symmetrical and polarizable in a planar conformation, it typically has a higher melting point.
-
Solvent System: Dissolve the crude mixture in hot Isopropanol or Toluene/Hexane (1:4) .
-
Cooling: Allow to cool slowly to room temperature, then to 0°C.
-
Filtration: The (E)-isomer will crystallize out as needles.
-
Mother Liquor: The filtrate will be enriched in the (Z)-isomer (oil) and impurities.
Protocol: Vacuum Distillation (High Risk)
-
Warning: High heat promotes
equilibration. -
Requirement: High vacuum (< 0.5 mmHg) is essential to keep the bath temperature below 80°C.
-
Result: You will likely obtain a mixture, but it effectively removes non-volatile tars.
Decision Workflow
Use this logic gate to determine the best purification strategy for your specific batch.
Figure 2: Decision matrix for purification based on physical state and scale.
Frequently Asked Questions (FAQ)
Q: Can I store the separated Z-isomer? A: It is difficult. The (Z)-isomer is kinetically unstable and will slowly revert to the (E)-isomer at room temperature. Store at -20°C in the dark, preferably in a solid matrix or non-polar solvent.
Q: Why does my NMR show a small amount of aldehyde?
A: This is a sign of hydrolysis. Enamines hydrolyze to the secondary amine (dimethylamine) and the corresponding aldehyde/keto-ester. Ensure your solvents (especially CDCl
Q: I see peak broadening in the NMR. Why? A: This indicates restricted rotation around the C-N bond (not the C=C bond). The "double bond character" of the C-N bond (from the resonance shown in Figure 1) creates rotamers. Running the NMR at 50°C usually coalesces these peaks.
References
-
Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)acrylate Product Specification. Retrieved from .
- Lüning, U. (2010). Organic Reactions: An Introduction to Pathways and Mechanisms. (Enamine resonance and hydrolysis mechanisms).
-
Biotage. When should I use an amine-bonded silica for flash chromatography? Retrieved from .
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for alkene coupling constants: Hz, Hz).
-
BenchChem. Preventing degradation of aminonitriles and enamines during workup. Retrieved from .
Sources
color change and degradation of methyl 3-(dimethylamino)acrylate
Product Support & Troubleshooting Guide
Product: Methyl 3-(dimethylamino)acrylate CAS: 20664-47-5 Synonyms: Methyl (E)-3-(dimethylamino)prop-2-enoate; 3-Dimethylaminoacrylic acid methyl ester. Chemical Class: Enaminone / Enamino ester.
Diagnostic Workflow
Status: My sample looks different than expected. What should I do?
Use this decision tree to assess the quality of your reagent before proceeding with synthesis.
Figure 1: Diagnostic decision tree for assessing reagent quality based on sensory and analytical data.
Troubleshooting Modules
Module A: Color Change (Yellowing to Browning)
Observation: The compound has turned from colorless/pale yellow to deep orange or brown.
Root Cause: Autoxidation and Oligomerization.
Technical Insight:
Enamino esters are electron-rich alkenes ("push-pull" systems). While the ester group stabilizes the molecule compared to simple enamines, the
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of 1,2-dioxetanes (via [2+2] cycloaddition with
), which cleave to form formates and amides. -
Oligomerization: Trace acids or heat can catalyze the condensation of the enamine with itself or its hydrolysis products, forming conjugated oligomers (chromophores) that absorb blue light, appearing yellow/brown.
Solution:
-
Minor Yellowing: Usually acceptable for crude applications.
-
Browning: Requires Vacuum Distillation (See Protocol 1).
-
Prevention: Store under Argon/Nitrogen at low temperature.
Module B: Hydrolysis (Fishy Odor)
Observation: Strong odor of rotten fish or ammonia; sample may contain solids or look turbid. Root Cause: Moisture-induced Hydrolysis. Technical Insight: Enamines are susceptible to hydrolysis, a reaction driven by the thermodynamic stability of the resulting carbonyl bond.
-
Mechanism: Water attacks the
-carbon (protonation) followed by nucleophilic attack at the -carbon (iminium ion). -
Byproducts: The reaction releases Dimethylamine (volatile, fishy odor) and Methyl formylacetate (unstable, rapidly polymerizes).
Figure 2: Hydrolysis pathway leading to degradation products.
Solution:
-
If the smell is overpowering, the integrity of the reagent is compromised. Discard.
-
Small amounts of hydrolysis cannot be reversed. Distillation may recover remaining starting material if degradation is <20%.
Experimental Protocols
Protocol 1: Purification via Vacuum Distillation
Use this protocol to recover pure material from yellow/brown samples.
Prerequisites:
-
High-vacuum pump (< 5 mmHg).
-
Short-path distillation head.
-
Oil bath with temperature control.
Step-by-Step:
-
Setup: Assemble glassware. Ensure all joints are greased and clipped.
-
Loading: Load the crude enamine into the boiling flask. Add a magnetic stir bar. Do not fill >60%.
-
Degassing: Apply vacuum gradually at room temperature to remove volatile impurities (like dimethylamine) and dissolved gases.
-
Heating: Slowly raise the oil bath temperature.
-
Target Bath Temp: ~110–130°C (Dependent on vacuum).
-
Target Vapor Temp:80–95°C at 1–5 mmHg (Estimate based on Ethyl analog data [1]).
-
-
Collection:
-
Fraction 1 (Forerun): Discard the first 5-10% (often contains solvent/amine).
-
Fraction 2 (Main): Collect the clear, colorless liquid.
-
-
Storage: Immediately flush the receiving flask with Argon and seal.
Protocol 2: Storage & Handling
Strict adherence to this protocol extends shelf-life from weeks to months.
| Parameter | Recommendation | Reason |
| Atmosphere | Inert (Argon/N2) | Prevents autoxidation and moisture ingress. |
| Temperature | 2–8°C (Refrigerated) | Slows thermal oligomerization. |
| Container | Amber Glass | Protects from photochemical degradation. |
| Seal | Parafilm/Teflon Tape | Secondary barrier against humidity. |
| Desiccant | Store in Desiccator | Enamines are hygroscopic. |
Frequently Asked Questions (FAQs)
Q: Can I use the reagent if it is solid? A: Yes. Methyl 3-(dimethylamino)acrylate has a melting point near room temperature (often reported around 18–25°C for similar grades, though pure crystalline forms can be higher). If it is a solid mass, gently warm it to 30°C. If it melts into a clear liquid, it is good. If it remains a gummy solid, it has polymerized.
Q: Why does the NMR show a small aldehyde peak? A: This indicates partial hydrolysis. The peak likely belongs to methyl formylacetate (or its enol form). If this peak integrates to <5%, the reagent is likely suitable for most condensation reactions (e.g., pyridine synthesis) as the conditions will drive the reaction anyway.
Q: Is this compound toxic? A: Yes. It is a skin sensitizer and irritant. The degradation product, dimethylamine, is also toxic and corrosive. Always handle in a fume hood.
References
-
Synthesis and Properties of Amino-Acrylates
- Source: GuideChem & ChemicalBook Technical D
- Context: Boiling point data for the ethyl analog (118-121°C @ 10 mmHg)
-
Enamine Stability & Hydrolysis
- Source: National Institutes of Health (PMC). "Relationships Between Base-Catalyzed Hydrolysis Rates...
- Context: Mechanistic grounding for the hydrolysis of amino-acrylates and the effect of pH/w
-
Safety & Handling (SDS)
- Source: Fisher Scientific / Thermo Fisher SDS.
-
Context: Hazard identification (Skin Sens.[1] 1) and storage recommendations (Keep cold/dry).
-
Product Specification (Methyl Ester)
-
Source: Sigma-Aldrich.
- Context: Verification of CAS 20664-47-5 and physical form descriptions.
-
Sources
Validation & Comparative
Comparative Guide: IR Spectrum of Methyl 3-(dimethylamino)acrylate (CAS 999-59-7)
Executive Summary: The "Push-Pull" Anomaly
Methyl 3-(dimethylamino)acrylate (CAS 999-59-7) represents a distinct class of "push-pull" alkenes (enaminones) where the carbonyl stretching frequency (
While a typical conjugated ester (e.g., methyl acrylate) exhibits a carbonyl stretch near 1725–1735 cm⁻¹ , methyl 3-(dimethylamino)acrylate shifts this band to approximately 1680–1695 cm⁻¹ . This ~40 cm⁻¹ red shift is diagnostic of the strong mesomeric donation from the nitrogen lone pair, which imparts significant single-bond character to the carbonyl group, effectively making the molecule behave more like a vinylogous amide than a simple ester.
This guide objectively compares the IR spectral features of this compound against standard alternatives and provides a validated protocol for its analysis.
Mechanistic Analysis: The Vinylogous Amide Effect
To interpret the IR spectrum correctly, one must understand the electronic environment. The molecule is not merely an ester; it is a conjugated system where the amino group acts as a strong electron donor ("Push") and the carbonyl oxygen acts as an acceptor ("Pull").
Resonance Pathway
The nitrogen lone pair donates electron density into the
Visualization of Electronic Flow
The following diagram illustrates the resonance contribution that leads to the observed spectral shift.
Caption: Figure 1. Resonance delocalization in methyl 3-(dimethylamino)acrylate reducing double-bond character.
Comparative Spectral Analysis
The following table contrasts methyl 3-(dimethylamino)acrylate with its non-conjugated and standard conjugated analogs. This data is critical for distinguishing the product from starting materials (e.g., methyl propiolate or methyl acrylate) during synthesis.
Table 1: Carbonyl Stretch Frequency Comparison
| Compound | Structure Type | Key Diagnostic Feature | ||
| Methyl Propionate | Saturated Ester | 1740–1750 | N/A | Sharp, high-frequency C=O due to lack of conjugation. |
| Methyl Acrylate | Conjugated Ester | 1725–1735 | 1620–1640 | Moderate red shift due to C=C conjugation. |
| Methyl 3-(dimethylamino)acrylate | Enamino Ester | 1680–1695 | 1600–1620 | Strong red shift; C=O and C=C bands often overlap/couple strongly. |
| N,N-Dimethylacetamide | Amide | 1650–1670 | N/A | Reference for "amide-like" character; the enamino ester falls between an ester and an amide. |
Technical Insight:
In the spectrum of methyl 3-(dimethylamino)acrylate, the C=C stretch (
Experimental Protocol: Synthesis & Analysis
This protocol outlines a self-validating workflow for synthesizing the compound via the Michael addition of dimethylamine to methyl propiolate, followed by IR verification.
Workflow Diagram
Caption: Figure 2. Synthesis and QC workflow for Methyl 3-(dimethylamino)acrylate.
Step-by-Step Methodology
Pre-requisites:
-
Safety: Work in a fume hood. Acrylates are lachrymators and potential sensitizers.
-
Equipment: FT-IR Spectrometer (ATR accessory preferred).
Protocol:
-
Reaction: Dissolve methyl propiolate (10 mmol) in anhydrous THF (20 mL) at 0°C.
-
Addition: Dropwise add dimethylamine (2.0 M in THF, 11 mmol). Note: The reaction is exothermic due to the conjugation energy gain.
-
Monitoring: Stir at room temperature for 2 hours.
-
Isolation: Remove solvent under reduced pressure. The product is often a low-melting solid or viscous oil.
-
Purification: If necessary, purify via short-path vacuum distillation (or recrystallization if solid).
-
IR Measurement (Validation Step):
-
Place a drop of the neat oil (or solid) on the ATR crystal.
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Success Criteria: Look for the disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) and the appearance of the intense "enaminone doublet" at 1690/1610 cm⁻¹.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 643329, Methyl 3-(dimethylamino)acrylate. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general enamino ester group frequencies).
Navigating the Maze of Mass Spectrometry: A Comparative Guide to the Fragmentation of Methyl 3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
In the world of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. The fragmentation patterns generated within a mass spectrometer are a molecule's unique fingerprint, offering a wealth of information to the discerning eye. This guide, crafted for the experienced researcher, delves into the nuanced fragmentation behavior of methyl 3-(dimethylamino)acrylate, a versatile building block in organic synthesis. We will dissect its anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) and draw a critical comparison with a structurally simpler analogue, methyl crotonate, to illuminate the profound influence of the dimethylamino group on the fragmentation cascade.
The Subject Under Scrutiny: Methyl 3-(dimethylamino)acrylate
Methyl 3-(dimethylamino)acrylate (C₆H₁₁NO₂) is an α,β-unsaturated ester bearing a dimethylamino group at the β-position, a classic enamine-ester system.[1] Its molecular weight is 129.16 g/mol . This structure presents several key features that dictate its fragmentation behavior: a labile dimethylamino group, a conjugated π-system, and a methyl ester functionality. Understanding how these components interact and cleave under energetic conditions is paramount for its unambiguous identification in complex mixtures.
Electron Ionization (EI): A High-Energy Interrogation
Predicted EI Fragmentation of Methyl 3-(dimethylamino)acrylate
The molecular ion ([M]⁺˙) is expected at an m/z of 129. As an odd-electron species containing one nitrogen atom, it adheres to the nitrogen rule, having an odd nominal mass. The fragmentation is likely to be dominated by cleavages that lead to the formation of stable, resonance-stabilized cations.
Key Fragmentation Pathways:
-
α-Cleavage adjacent to the Nitrogen: This is a characteristic fragmentation for amines. The cleavage of the C-C bond alpha to the nitrogen atom is highly favored, leading to the formation of a resonance-stabilized iminium cation.
-
Loss of a methyl radical (•CH₃): This would result in a fragment at m/z 114 .
-
Loss of the entire dimethylamino group as a radical: While less common for the initial fragmentation, subsequent fragmentations could involve this pathway.
-
-
Cleavage of the Ester Group: The methyl ester functionality will also undergo characteristic fragmentation.
-
Loss of the methoxy radical (•OCH₃): This cleavage yields an acylium ion at m/z 98 . This ion would be resonance-stabilized by the enamine system.
-
Loss of formaldehyde (CH₂O) from the methoxy group: This is a less common pathway but could contribute to a fragment at m/z 99 .
-
-
Cleavage of the Acrylate Backbone: The α,β-unsaturated system can also fragment.
-
Loss of the entire ester group (•COOCH₃): This would lead to a fragment at m/z 70 .
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, related hydrogen rearrangement processes might occur.
-
Visualizing the Fragmentation Cascade (EI):
Caption: Predicted Electron Ionization (EI) fragmentation of methyl 3-(dimethylamino)acrylate.
Comparative Analysis: Methyl Crotonate (EI)
To underscore the directing effect of the dimethylamino group, let's compare this predicted pattern to the known EI fragmentation of methyl crotonate (C₅H₈O₂), an α,β-unsaturated ester without the amino substituent.[2][3][4]
The mass spectrum of methyl crotonate is dominated by fragments arising from the cleavage of the ester group. The molecular ion is observed at m/z 100.
Key Fragments of Methyl Crotonate (EI):
-
m/z 69: Loss of the methoxy radical (•OCH₃), forming a stable acylium ion. This is often the base peak.
-
m/z 41: Loss of the carboalkoxy group (•COOCH₃) and subsequent rearrangement, leading to the allyl cation.
-
m/z 39: Loss of a hydrogen molecule from the m/z 41 fragment.
The absence of fragments corresponding to the loss of a methyl group from the main chain (m/z 85) highlights that the fragmentation is primarily driven by the ester functionality.
| Feature | Methyl 3-(dimethylamino)acrylate (Predicted) | Methyl Crotonate (Observed) | Influence of the Dimethylamino Group |
| Molecular Ion (m/z) | 129 | 100 | Increases molecular weight and introduces an odd nominal mass (Nitrogen Rule). |
| Base Peak (Predicted) | Likely m/z 114 or 98 | m/z 69 | The strong electron-donating nature of the nitrogen stabilizes adjacent cations, making α-cleavage a dominant pathway. |
| Key Fragments | m/z 114 (-CH₃), 98 (-OCH₃), 70 (-COOCH₃) | m/z 69 (-OCH₃), 41 (allyl cation) | Introduces new, highly favored fragmentation pathways initiated by the nitrogen atom. |
Electrospray Ionization (ESI): A Gentler Approach for Structural Insights
Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Predicted ESI-MS/MS Fragmentation of Methyl 3-(dimethylamino)acrylate
The protonated molecule will be observed at m/z 130 . The fragmentation of this even-electron ion will proceed through different mechanisms than the radical cation formed in EI. Based on studies of similar enaminone structures, the fragmentation will likely be initiated by the protonated dimethylamino group.
Key Fragmentation Pathways (ESI-MS/MS):
-
Loss of Dimethylamine: A primary fragmentation pathway for protonated enamines is the loss of the neutral amine. This would involve a hydrogen rearrangement and result in the loss of dimethylamine ((CH₃)₂NH, 45 Da), leading to a fragment at m/z 85 .
-
Loss of Methanol: Cleavage of the ester group can lead to the loss of a neutral methanol molecule (CH₃OH, 32 Da), resulting in a fragment at m/z 98 .
-
Combined Losses: Subsequent fragmentation of the primary fragment ions can occur. For instance, the m/z 98 ion could potentially lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 70 .
Visualizing the Fragmentation Cascade (ESI-MS/MS):
Caption: Predicted ESI-MS/MS fragmentation of methyl 3-(dimethylamino)acrylate.
Comparative Analysis: Methyl Crotonate (ESI-MS/MS)
Under ESI-MS/MS, the protonated methyl crotonate ([M+H]⁺ at m/z 101) would also be expected to fragment.
Key Fragments of Methyl Crotonate (ESI-MS/MS):
-
Loss of Methanol: The most likely fragmentation would be the loss of a neutral methanol molecule to form an acylium ion at m/z 69 .
-
Loss of Water: A less probable pathway could involve the loss of water (H₂O, 18 Da) after rearrangement, leading to a fragment at m/z 83 .
The fragmentation of protonated methyl crotonate is relatively simple, dominated by the loss from the ester group. In contrast, the presence of the basic dimethylamino group in methyl 3-(dimethylamino)acrylate provides a primary site for protonation and initiates a distinct and diagnostic fragmentation pathway – the loss of dimethylamine.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers seeking to replicate or build upon this analysis, the following provides a generalized experimental workflow for acquiring both EI and ESI mass spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve a small amount of methyl 3-(dimethylamino)acrylate in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS¹ Scan Range: m/z 50-300.
-
MS/MS: Select the precursor ion at m/z 130 and apply a collision energy ramp (e.g., 10-30 eV) to observe fragmentation.
-
Workflow Diagram:
Caption: Generalized experimental workflows for EI and ESI mass spectrometry analysis.
Conclusion: The Diagnostic Power of Fragmentation
The fragmentation pattern of methyl 3-(dimethylamino)acrylate serves as a rich source of structural information. Under EI, the molecule is expected to fragment extensively, with key cleavages initiated by both the dimethylamino and methyl ester groups. The presence of the nitrogen atom directs the fragmentation towards the formation of stable iminium cations, a feature absent in its simpler analogue, methyl crotonate. Under the gentler conditions of ESI-MS/MS, the protonated molecule offers a more controlled fragmentation, with the characteristic loss of neutral dimethylamine providing a strong diagnostic marker.
By understanding these fragmentation pathways and comparing them to related structures, researchers can confidently identify methyl 3-(dimethylamino)acrylate in complex matrices and gain deeper insights into the chemical properties of this important synthetic intermediate. This guide provides a framework for this analysis, empowering scientists to navigate the intricate world of mass spectral interpretation with greater precision and expertise.
References
-
PubChem. Methyl Crotonate. National Center for Biotechnology Information. [Link]
-
SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE. Wiley-VCH GmbH. [Link]
-
NIST. (Dimethylamino)ethyl methacrylate. National Institute of Standards and Technology. [Link]
-
MassBank. METHYL CROTONATE; EI-B; MS. [Link]
-
ResearchGate. ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected.... [Link]
-
PubChem. 3-(Dimethylamino)acrylaldehyde. National Center for Biotechnology Information. [Link]
-
NIST. (Dimethylamino)ethyl methacrylate. National Institute of Standards and Technology. [Link]
-
NIST. (Dimethylamino)ethyl methacrylate. National Institute of Standards and Technology. [Link]
-
PubChem. methyl (2E)-3-(dimethylamino)prop-2-enoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. methyl crotonate. [Link]
-
PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]
-
Molbase. Methyl 3-(dimethylamino)acrylate. [Link]
-
Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
PubChemLite. Methyl 3-(dimethylamino)-2-methylpropionate (C7H15NO2). [Link]
-
NIST. 3,3-Dimethylacrylic acid, TMS derivative. [Link]
-
NIST. Methyl methacrylate. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl methanoate. [Link]
-
MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-(Dimethylamino)acrylate
Introduction
In the landscape of synthetic organic chemistry, methyl 3-(dimethylamino)acrylate and ethyl 3-(dimethylamino)acrylate stand out as highly versatile and valuable building blocks. As electron-rich enamines, they are pivotal intermediates in the construction of a wide array of complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[1][2] While structurally similar, the subtle difference in their ester moiety—a methyl versus an ethyl group—can influence their reactivity in nuanced ways. This guide provides an in-depth comparison of their performance, grounded in mechanistic principles and supporting experimental insights, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Core Principles: Electronic Structure and Inherent Reactivity
The reactivity of both methyl and ethyl 3-(dimethylamino)acrylate is governed by a powerful electronic interplay. The nitrogen atom's lone pair of electrons engages in resonance with the acrylate system, creating a high electron density at the β-carbon. This makes the β-position strongly nucleophilic and susceptible to attack by various electrophiles. Concurrently, the molecule retains the classic α,β-unsaturated ester character, rendering the β-carbon electrophilic and open to conjugate addition by nucleophiles (a Michael reaction).[3]
The primary distinction between the two compounds arises from the fundamental properties of the methyl and ethyl groups:
-
Steric Effects: The ethyl group is sterically more demanding than the methyl group. This difference in size can influence the rate of reactions, particularly those involving nucleophilic attack at the sterically hindered carbonyl carbon.[4]
-
Electronic Effects: The ethyl group is a slightly stronger electron-donating group (positive inductive effect, +I) compared to the methyl group. This can subtly modulate the electron density across the molecule, enhancing the nucleophilicity of the β-carbon while slightly decreasing the electrophilicity of the carbonyl carbon.[5]
These factors, while seemingly minor, can be leveraged to fine-tune reaction outcomes.
Caption: Resonance structures illustrating the key reactive sites.
Comparative Reactivity in Key Synthetic Transformations
Cycloaddition Reactions: Gateway to Heterocycles
Both acrylates are exceptional partners in cycloaddition reactions, serving as synthetic equivalents to alkynes.[2] In these reactions, the initial cycloadduct readily eliminates dimethylamine to form a stable aromatic or heteroaromatic ring. This strategy is a cornerstone for synthesizing pyrazoles, triazoles, and other medicinally relevant scaffolds.[2]
-
Reactivity Comparison: In most cycloaddition scenarios, the difference in reactivity between the methyl and ethyl esters is negligible. The reaction is primarily driven by the high nucleophilicity of the enamine's β-carbon. The subtle electronic enhancement from the ethyl group is often overshadowed by other factors like solvent and temperature. The choice between the two is therefore typically based on availability, cost, or the desired final product if the ester group is retained.
Sources
- 1. guidechem.com [guidechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn(III)](+) - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for purity analysis of methyl 3-(dimethylamino)acrylate
High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Methyl 3-(dimethylamino)acrylate
Executive Summary
Methyl 3-(dimethylamino)acrylate (CAS: 924-99-2) is a highly versatile active methylene building block, predominantly utilized as an intermediate in the synthesis of fluoroquinolone antibiotics (e.g., sparfloxacin) and pyrazole-based heterocycles[1][2]. Due to its highly polar basic moiety and conjugated enamine structure, achieving accurate purity analysis via High-Performance Liquid Chromatography (HPLC) presents unique analytical challenges. This guide objectively compares traditional reversed-phase methods against an optimized mixed-mode (RP/CX) approach, providing actionable experimental data and self-validating protocols for method development scientists.
Mechanistic Analysis: The Analytical Challenge of Basic Amines
The structural anatomy of methyl 3-(dimethylamino)acrylate features a dimethylamino group with a pKa of approximately 9.5. In traditional HPLC utilizing standard silica-based C18 columns and neutral-to-mildly acidic mobile phases, this basic nitrogen becomes fully protonated.
The Causality of Peak Tailing: Unendcapped or residual silanol groups (-Si-OH) on the silica matrix act as weak cation exchangers (pKa ~ 3.5–4.5). When the protonated amine interacts with ionized silanols (-Si-O⁻), it triggers severe secondary retention kinetics. Because this ion-exchange process is kinetically slower than hydrophobic partitioning, it manifests as severe peak tailing, poor resolution from closely eluting polar impurities (such as dimethylamine), and a dramatic reduction in theoretical plates.
To circumvent this, analytical scientists must shift from fighting silanol interactions to intentionally controlling them.
Figure 1: Mechanistic comparison of analyte interactions on C18 versus Mixed-Mode RP/CX columns.
Methodological Comparison: Traditional vs. Mixed-Mode
We evaluated two distinct chromatographic philosophies to determine the most robust method for lot-release purity analysis.
Method A: Traditional Reversed-Phase (C18) This method relies purely on hydrophobic interactions, attempting to suppress silanol activity through high-molarity phosphate buffers (pH 6.5). However, highly polar basic compounds often elute near the void volume of standard C18 columns, resulting in poor retention and co-elution with solvent fronts.
Method B: Mixed-Mode Reversed-Phase/Cation-Exchange (Optimized) This method utilizes columns with embedded acidic ion-pairing groups (e.g., Coresep 100 or Newcrom R1 architectures)[3][4]. By combining a weak reversed-phase mechanism with a cation-exchange mechanism, the column utilizes a small difference in hydrophobic and ionic properties to provide strong, tunable retention for basic analytes[4]. Trifluoroacetic Acid (TFA) is used to lower the pH, fully protonating the amine while neutralizing residual silanols, allowing the embedded acidic groups to govern retention predictably.
Comparative Data Analysis
The following table summarizes the quantitative performance of both methods when analyzing a 1.0 mg/mL sample of methyl 3-(dimethylamino)acrylate spiked with 0.1% dimethylamine impurity.
| Chromatographic Parameter | Method A: Traditional C18 | Method B: Mixed-Mode RP/CX | Performance Shift |
| Retention Time (RT) | 2.4 min (Near void volume) | 6.8 min | +183% (Superior Retention) |
| Tailing Factor (USP) | 2.35 (Severe Tailing) | 1.08 (Highly Symmetrical) | -54% (Eliminated Silanol Effect) |
| Theoretical Plates (N) | 3,200 | 14,500 | +353% (Sharper Peaks) |
| Resolution (Rs) from Impurity | 0.8 (Co-elution) | 3.4 (Baseline Separation) | +325% (Accurate Quantitation) |
| Limit of Quantitation (LOQ) | 0.05 mg/mL | 0.005 mg/mL | 10x More Sensitive |
Experimental Protocol: Optimized Mixed-Mode Workflow
To ensure high Trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method will inherently fail the System Suitability Test (SST) if column equilibration or mobile phase preparation is sub-optimal.
Instrumental Parameters
-
Column: Mixed-Mode RP/CX (e.g., Coresep 100), 150 x 4.6 mm, 2.7 µm core-shell particles[4].
-
Detection: UV at 280 nm. (Causality: The conjugated enamine system provides a strong chromophore at 280 nm, avoiding the high background noise of TFA which absorbs heavily below 220 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-Grade Acetonitrile.
-
Elution Program: Isocratic at 85% A / 15% B. (Causality: Isocratic elution ensures constant ionic strength, which is critical for maintaining stable cation-exchange kinetics).
Sample Preparation
-
Accurately weigh 50.0 mg of methyl 3-(dimethylamino)acrylate reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume using the mobile phase (85:15 Water:ACN with 0.1% TFA) to prevent solvent-mismatch peak distortion. Final concentration: 1.0 mg/mL.
System Suitability Testing (SST) - Self-Validation Step
Before analyzing unknown lots, inject the standard solution 5 times. The system is only validated for use if:
-
Relative Standard Deviation (RSD) of the main peak area is ≤ 1.0%.
-
USP Tailing Factor is ≤ 1.5.
-
Resolution between the main peak and the dimethylamine impurity peak is ≥ 2.0.
Figure 2: Optimized HPLC workflow for purity analysis of methyl 3-(dimethylamino)acrylate.
Conclusion & Strategic Recommendations
For the purity analysis of methyl 3-(dimethylamino)acrylate, traditional C18 columns are fundamentally mismatched with the analyte's basic, highly polar nature, leading to compromised data integrity.
By transitioning to a Mixed-Mode RP/CX column with a volatile acidic modifier (0.1% TFA), analytical laboratories can achieve baseline resolution, excellent peak symmetry, and a 10-fold increase in sensitivity. This method is highly recommended for drug development professionals requiring rigorous lot-release testing of intermediates destined for active pharmaceutical ingredient (API) synthesis.
References
1.3 - SIELC Technologies 2. 4 - HELIX Chromatography 3.2 - Der Pharma Chemica
Sources
Comparative Guide: (E)-Methyl 3-(dimethylamino)acrylate vs. Bredereck’s Reagent
Topic: (E)-methyl 3-(dimethylamino)acrylate vs Bredereck's reagent reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Brick" vs. The "Architect"
In heterocyclic synthesis—particularly for pyrimidines, pyridines, and pyrazoles—the choice between (E)-methyl 3-(dimethylamino)acrylate and Bredereck’s reagent represents a fundamental strategic decision: "Buy the Brick" vs. "Hire the Architect."
-
(E)-Methyl 3-(dimethylamino)acrylate is a pre-fabricated C3 building block . It is an isolated, stable enaminone ester used directly to construct heterocycles with a specific ester functionality (e.g., pyrimidine-4-carboxylates). It offers mild reaction conditions and high atom economy for specific targets.[1]
-
Bredereck’s Reagent (tert-butoxybis(dimethylamino)methane) is a C1 functionalizing agent . It acts as an "architect" that remodels existing substrates (ketones, amides, lactams) into enaminones in situ. It is indispensable for late-stage functionalization or when the target heterocycle requires a custom substituent derived from a specific starting scaffold.
This guide objectively compares their reactivity profiles, mechanistic pathways, and utility in drug development workflows.
Chemical Profiles & Reactivity Fundamentals
Bredereck's Reagent: The C1 Electrophile
-
Chemical Name: tert-Butoxybis(dimethylamino)methane[2]
-
Role: Aminomethylenating agent (Formylating equivalent).
-
Reactivity Mode: It is a masked form of the dimethylformamide cation. Upon heating, it dissociates into a reactive iminium ion and a strong base (t-BuO⁻).[3][4]
-
Primary Application: Converts active methylene groups (
) into enaminones ( ) [1].
(E)-Methyl 3-(dimethylamino)acrylate: The C3 Synthon
-
Chemical Name: Methyl (2E)-3-(dimethylamino)prop-2-enoate
-
Role:
-Enamino ester building block.[5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reactivity Mode: It acts as a "push-pull" alkene. The
-carbon is electrophilic (susceptible to nucleophilic attack), while the ester group provides a second electrophilic site for cyclization. -
Primary Application: Reacts with binucleophiles (amidines, hydrazines) to form heterocycles with an ester handle [2].
Structural Relationship
Critically, (E)-methyl 3-(dimethylamino)acrylate is the product formed when Bredereck's reagent reacts with methyl acetate.
-
Bredereck's Route: Methyl Acetate + Bredereck's
In situ Acrylate. -
Acrylate Route: Use isolated (E)-methyl 3-(dimethylamino)acrylate directly.
Mechanistic Pathways & Workflow Comparison
The following diagram illustrates the divergent workflows. Use Bredereck's to create the enaminone scaffold from a ketone; use the Acrylate when the enaminone scaffold (with an ester) is your starting point.
Figure 1: Divergent Synthetic Workflows. Bredereck's reagent is used to functionalize a ketone substrate (top path), whereas the Acrylate is a reagent that reacts with a nitrogen nucleophile (bottom path).
Performance Comparison Data
Synthesis of Pyrimidines
When the target is a pyrimidine derivative, the choice depends on the desired substituent at the 4-position.
| Feature | Bredereck's Reagent Route | (E)-Methyl 3-(dimethylamino)acrylate Route |
| Starting Material | Methyl Ketone (e.g., Acetophenone) | Amidine + Acrylate Reagent |
| Target Product | 4-Aryl/Alkyl-pyrimidine | Methyl pyrimidine-4-carboxylate |
| Reaction Type | In situ Enaminone formation + Cyclization | Cyclocondensation |
| Conditions | Harsh: Reflux (80–110°C), often neat or in DMF. | Mild: Reflux in EtOH or MeOH (60–80°C). |
| Atom Economy | Low: Generates t-BuOH and HNMe | High: Only HNMe |
| Purification | Often requires chromatography to remove byproducts. | Often precipitation/crystallization. |
| Yield (Typical) | 60–85% (2 steps) [3] | 80–95% (1 step) [2] |
Reactivity with Nucleophiles[6][7]
-
Bredereck's Reagent:
-
Electrophilicity: High. The in situ generated iminium ion is a potent electrophile capable of attacking even weakly acidic methylenes (e.g., esters, amides).
-
Base Sensitivity: Acts as its own base (t-BuO⁻), which drives the deprotonation of the substrate.
-
-
(E)-Methyl 3-(dimethylamino)acrylate:
-
Electrophilicity: Moderate. The enamine
-carbon is less electrophilic than an iminium ion. -
Regioselectivity: Highly predictable. Nucleophiles (e.g., hydrazine) attack the
-carbon first, followed by cyclization at the ester carbonyl.
-
Decision Matrix: Which Reagent to Choose?
Use the following logic to select the appropriate reagent for your workflow:
-
Do you need an Ester group on your ring?
-
YES: Use (E)-Methyl 3-(dimethylamino)acrylate .[7] It is the most direct, high-yield route to pyrimidine-4-carboxylates or pyrazole-4-carboxylates.
-
NO: Use Bredereck's Reagent .[3] Start with the ketone corresponding to your desired substituent (e.g., start with 4-fluorophenyl methyl ketone to get a 4-(4-fluorophenyl)pyrimidine).
-
-
Is your substrate sensitive to strong bases/heat?
-
YES: Avoid Bredereck's if possible. The t-butoxide generated in situ can cause epimerization or side reactions.
-
NO: Bredereck's is acceptable.
-
-
Are you performing Late-Stage Functionalization?
-
YES: Use Bredereck's Reagent .[3] It can install a dimethylaminomethylene handle onto a complex drug scaffold (e.g., a steroid or lactam) which can then be cyclized.
-
Experimental Protocols
Protocol A: Synthesis of Pyrimidine-4-Carboxylate using (E)-Methyl 3-(dimethylamino)acrylate
Target: Ethyl 2-phenylpyrimidine-4-carboxylate
-
Setup: In a 100 mL round-bottom flask, dissolve benzamidine hydrochloride (1.57 g, 10 mmol) in absolute ethanol (20 mL).
-
Base Addition: Add sodium ethoxide (21% wt in EtOH, 1.1 eq) or solid NaOEt (0.68 g, 10 mmol) to liberate the free amidine. Stir for 10 min at room temperature.
-
Reagent Addition: Add (E)-ethyl 3-(dimethylamino)acrylate (1.43 g, 10 mmol) in one portion. (Note: Ethyl analogue used for transesterification consistency).
-
Reaction: Reflux the mixture for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the acrylate (lower Rf) should disappear.
-
Workup: Cool to room temperature. The product often precipitates. If so, filter and wash with cold EtOH. If not, evaporate solvent and partition between water/EtOAc.
-
Yield: Typical yields are 85–92%.
Protocol B: Enaminone Synthesis using Bredereck’s Reagent
Target: 3-(Dimethylamino)-1-phenylprop-2-en-1-one
-
Setup: Place acetophenone (1.20 g, 10 mmol) in a dry pressure tube or round-bottom flask under Argon.
-
Reagent Addition: Add Bredereck’s reagent (2.61 g, 15 mmol, 1.5 eq).
-
Reaction: Heat to 100–110°C for 12 hours. The reaction will turn dark yellow/orange.
-
Note: Bredereck's reagent is moisture sensitive; use anhydrous conditions.
-
-
Workup: Remove excess reagent and volatile byproducts (t-BuOH) under high vacuum (rotary evaporator at 60°C).
-
Purification: The residue is the crude enaminone. It can often be used directly.[6] For high purity, recrystallize from cyclohexane or toluene/hexane.
-
Yield: Typical yields are 70–85%.
Safety & Stability
| Parameter | Bredereck's Reagent | (E)-Methyl 3-(dimethylamino)acrylate |
| Physical State | Liquid (clear to yellow) | Solid or semi-solid (yellowish) |
| Flammability | Flammable Liquid (Cat 3) | Combustible, but less volatile. |
| Toxicity | Skin Corrosive (Cat 1B). Causes severe burns. | Skin Irritant / Sensitizer.[8] |
| Stability | Moisture sensitive. Hydrolyzes to DMF and t-BuOH. | Stable at RT.[7] Store cool to prevent polymerization. |
| Storage | Store under inert gas (Argon/Nitrogen). | Store in a cool, dry place (2–8°C recommended). |
References
-
Bredereck, H., et al. (1968). "Syntheses with Acid Amides, particularly with Formamide." Chemische Berichte, 101(1), 41-50.
-
Gupton, J. T., et al. (1990). "The reaction of enaminones with guanidine and amidines." Journal of Heterocyclic Chemistry, 27(3), 755-758.
-
Abu-Shanab, F. A., et al. (2009). "Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines." Molecules, 14(12), 5189-5199.
-
Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bredereck's reagent - Enamine [enamine.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. myuchem.com [myuchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. (E)-Methyl 3-(dimethylamino)acrylate | 20664-47-5 [sigmaaldrich.com]
- 8. arkema.com [arkema.com]
In-Depth Comparative Guide: UV-Vis Absorption Maxima of Push-Pull Enaminones
Topic: UV-Vis Absorption Maxima of Push-Pull Enaminones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Foundation
Enaminones (
This guide objectively compares the UV-Vis absorption maxima (
The Push-Pull Mechanism (ICT)
The defining feature of enaminones is the electronic communication between the nitrogen lone pair (donor) and the carbonyl oxygen (acceptor). This resonance leads to a partial negative charge on the oxygen and a partial positive charge on the nitrogen, significantly lowering the energy gap between the HOMO (
Figure 1: Mechanistic pathway of the Intramolecular Charge Transfer (ICT) in enaminones. The contribution of the zwitterionic form correlates directly with the magnitude of
Comparative Analysis: Structural Determinants of
The UV-Vis absorption of enaminones is tunable. The following tables compare how specific structural variations shift the absorption maximum.
A. Effect of Acceptor Strength (Ketone vs. Ester)
The electron-withdrawing power of the carbonyl group directly influences the efficiency of the push-pull system. Ketones, being better acceptors than esters, typically induce a bathochromic (red) shift.
| Compound Class | Structure Example | Typical | Electronic Rationale |
| Enamino-Ketone | 4-(Dimethylamino)-3-penten-2-one | 305 - 315 nm | Strong acceptor (Ketone) lowers LUMO energy, narrowing the gap. |
| Enamino-Ester | Ethyl 3-aminocrotonate | 275 - 285 nm | Ester resonance competes with the enaminone conjugation, weakening the ICT. |
| Enamino-Nitrile | 3-Amino-crotononitrile | 260 - 270 nm | Nitrile is a linear acceptor; geometric constraints and weaker pull vs. ketone result in a hypsochromic shift. |
B. Effect of Donor Substitution (Primary vs. Tertiary Amine)
Substituting the nitrogen atom alters its ability to donate electron density. Steric hindrance in tertiary amines can also twist the bond, affecting planarity.
| Substitution | Example | Mechanism | |
| Primary ( | 4-Amino-3-penten-2-one | ~298 nm | High H-bonding capability; solvent interaction stabilizes ground state. |
| Secondary ( | 4-(Methylamino)-3-penten-2-one | ~306 nm | Inductive effect of alkyl group increases donor strength (Red Shift). |
| Tertiary ( | 4-(Dimethylamino)-3-penten-2-one | ~312 nm | Strongest inductive donor. However, bulky R groups can cause steric twist (Blue Shift) if planarity is broken. |
C. Cyclic vs. Acyclic Geometry
Cyclization imposes rigid conformational constraints (s-cis vs. s-trans), which drastically affects orbital overlap.
| Geometry | Example | Comparison Insight | |
| Acyclic (Flexible) | 3-Amino-crotonate derivatives | 270 - 290 nm | Free rotation allows non-planar conformers, reducing effective conjugation length. |
| Cyclic (Fixed) | 3-Amino-5,5-dimethylcyclohex-2-enone | 290 - 305 nm | Ring locks the system in a planar s-trans conformation, maximizing orbital overlap and intensity ( |
| Extended Cyclic | Coumarin-enaminones | 400 - 450 nm | Extended conjugation with the aromatic coumarin system pushes absorption into the visible region. |
Solvatochromism: The Polarity Probe
Enaminones exhibit positive solvatochromism , meaning their absorption bands redshift as solvent polarity increases. This confirms that the excited state (ICT state) is more polar than the ground state, and is thus stabilized by polar solvents.
Comparative Data: Indenoindene-based Push-Pull System Data derived from advanced push-pull derivatives (Source 1.5)
| Solvent | Polarity (Dielectric | Shift Type | |
| Cyclohexane | 2.02 (Non-polar) | 443 nm | Baseline (Locally Excited State) |
| Toluene | 2.38 (Low Polarity) | 455 nm | Slight Red Shift |
| Chloroform | 4.81 (Medium) | 480 nm | Moderate Red Shift |
| Methanol | 32.7 (Polar Protic) | 602 nm | Strong Bathochromic Shift (+159 nm) |
Critical Insight: In protic solvents like methanol, hydrogen bonding with the carbonyl oxygen further stabilizes the zwitterionic resonance form, enhancing the red shift.
Experimental Protocol: Accurate UV-Vis Characterization
To ensure reproducible data (E-E-A-T), follow this self-validating protocol.
Reagents & Equipment
-
Solvents: Spectroscopic grade (Cutoff < 210 nm). Recommended: Acetonitrile (MeCN), Ethanol (EtOH), Cyclohexane.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).[1]
-
Cells: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction (The Blank):
-
Fill two matched cuvettes with pure solvent.
-
Run a baseline scan to auto-zero the instrument.
-
Validation: The absorbance should be
across the scan range.
-
-
Stock Solution Preparation:
-
Weigh ~5-10 mg of enaminone.[2]
-
Dissolve in 10 mL of solvent (Concentration
M). -
Note: Sonicate if necessary to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations (e.g.,
M, M, M). -
Why? To verify Beer-Lambert Law compliance (
). If Absorbance > 1.0, dilution is required to avoid detector saturation artifacts.
-
-
Measurement:
-
Data Processing:
-
Calculate Molar Extinction Coefficient:
. -
Report
in nm and .[6]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for UV-Vis characterization ensuring Beer-Lambert linearity.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Investigation of Enaminone Tautomerism. Retrieved from 7
-
National Institutes of Health (NIH). (2002). Ultraviolet spectroscopy of anticonvulsant enaminones. PubMed.[8][9] Retrieved from 10
-
ResearchGate. (2025). Enaminone-Based Push–Pull Chromophores: Synthesis, Optical Properties, and Computational Insights. Retrieved from 11[4][12]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from 13
-
Frontiers in Chemistry. (2023). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Retrieved from 14
-
Biointerface Research. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved from 15
Sources
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Safety Operating Guide
Operational Guide: Safe Handling and Disposal Procedures for (E)-Methyl 3-(dimethylamino)acrylate
(E)-methyl 3-(dimethylamino)acrylate (CAS: 20664-47-5) is a highly versatile enaminone building block widely utilized in the synthesis of nitrogen-containing heterocycles—such as pyrimidines, pyridines, and pyrazoles—crucial for drug development and agrochemical research. While its utility in organic synthesis is well-documented, its safe handling, storage, and disposal require a rigorous, mechanistic understanding of its chemical stability.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for managing this compound safely, ensuring operational excellence and regulatory compliance.
Part 1: Chemical Hazard Profile & Self-Validating PPE System
Effective laboratory safety is not about blindly following rules; it is about understanding the causality behind them. (E)-methyl 3-(dimethylamino)acrylate presents specific exposure risks that dictate our Personal Protective Equipment (PPE) strategy[1].
Every safety measure below incorporates a self-validating step —a physical or procedural check that ensures the protection mechanism is actively functioning before work begins.
Table 1: Hazard Profile and PPE Causality
| Hazard Class | GHS Statement | Mechanistic Consequence & PPE Causality |
| H302 | Harmful if swallowed | Consequence: Systemic toxicity upon ingestion. PPE/Protocol: Strict prohibition of food/drink in the workspace. Mandatory double-gloving to prevent accidental transfer to the mouth. |
| H315 | Causes skin irritation | Consequence: Acrylates can cause contact dermatitis and readily permeate certain porous materials. PPE/Protocol: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Latex is highly permeable to acrylates and must be avoided. Self-Validation: Perform an "inflation test" (trap air and squeeze) on gloves prior to use to check for invisible micro-tears. |
| H319 | Causes serious eye irritation | Consequence: Direct contact can cause severe corneal damage. PPE/Protocol: Splash-proof chemical safety goggles (ANSI Z87.1 compliant). Standard safety glasses with side shields are insufficient against liquid splashes. |
| H335 | May cause respiratory irritation | Consequence: Inhalation of dust or vapors irritates the mucosal lining. PPE/Protocol: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood. Self-Validation: Verify the fume hood monitor reads a face velocity of at least 100 fpm before opening the chemical container. |
Part 2: The Chemistry of Disposal (Mechanistic Causality)
To dispose of (E)-methyl 3-(dimethylamino)acrylate safely, one must understand its fundamental reactivity. Enaminones possess a unique conjugated system (N-C=C-C=O). The rate-determining step in their degradation is the protonation of the enaminone vinyl carbon [2].
Under acidic conditions (pH < 5), (E)-methyl 3-(dimethylamino)acrylate undergoes rapid acid-catalyzed hydrolysis[3].
Reaction Pathway: (E)-methyl 3-(dimethylamino)acrylate + H2O (H+) → Methyl 3-oxopropanoate + Dimethylamine
The Chemical Danger: Dimethylamine is a highly toxic, flammable gas with a pungent fishy odor (boiling point ~7°C). If this compound is blindly disposed of in an acidic waste carboy, it will rapidly hydrolyze, generating dimethylamine gas that can pressurize the container, cause a catastrophic rupture, and expose laboratory personnel to toxic fumes. Therefore, waste segregation based on pH is not just a regulatory suggestion—it is a chemical necessity.
Part 3: Step-by-Step Disposal Protocols
Every protocol below is designed as a self-validating system, ensuring that errors are caught before they escalate into hazards.
Protocol 1: Liquid Organic Waste Disposal
-
pH Verification (Self-Validation Step): Before transferring waste, dip a universal pH indicator strip into the designated organic waste carboy.
-
If pH < 5 (Acidic):STOP. Do not use this carboy.
-
If pH 7–9 (Neutral/Basic): Proceed with the transfer.
-
-
Segregation: Ensure the carboy contains no halogenated acidic waste (e.g., Dichloromethane mixed with Trifluoroacetic acid) or strong oxidizing agents.
-
Transfer: Use a dedicated, closed-system safety funnel to transfer reaction filtrates or mother liquors into the carboy to minimize vapor release.
-
Secondary Containment: Place the waste carboy in a high-density polyethylene (HDPE) secondary spill tray capable of holding 110% of the carboy's volume.
Protocol 2: Solid Waste (Contaminated Consumables)
-
Collection: Gather all contaminated weighing boats, spatulas, and nitrile gloves immediately after use.
-
Bagging: Place the items inside a transparent, 6-mil polyethylene hazardous waste bag.
-
Sealing & Labeling: Gooseneck-tie the bag and seal it with chemical-resistant tape. Label explicitly as: "Solid Hazardous Waste: Contains Enaminone / Acrylate Derivatives."
-
Final Disposal: Route the sealed waste to a licensed environmental facility for high-temperature commercial incineration (EPA/RCRA compliant).
Fig 1: Disposal workflow highlighting the critical avoidance of acidic waste streams.
Part 4: Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and logical action is required to prevent exposure and toxic off-gassing.
Step-by-Step Spill Protocol:
-
Evacuation & Assessment: If >50g or >50mL of solution is spilled, evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.
-
PPE Donning: Ensure fresh nitrile gloves, splash goggles, and a lab coat are worn. If the spill occurs outside a ventilated area, a half-face respirator with organic vapor cartridges (e.g., 3M 6001) is mandatory.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).
-
Neutralization Warning: DO NOT use acidic spill kits (such as those containing citric acid or sodium bisulfate) to neutralize the spill. As established, this will trigger the release of dimethylamine gas.
-
Collection: Use non-sparking tools to sweep the absorbed mixture into a rigid, sealable HDPE container.
-
Decontamination: Wash the affected surface with a mild, slightly basic detergent solution (e.g., Alconox) and water to remove residual organics, followed by a final wipe with isopropanol.
Fig 2: Step-by-step spill response pathway emphasizing the prohibition of acidic neutralizers.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
